molecular formula C6H6ClNO2 B2614659 4-Chloro-3-methoxypyridin-2-ol CAS No. 1261576-73-1

4-Chloro-3-methoxypyridin-2-ol

Cat. No.: B2614659
CAS No.: 1261576-73-1
M. Wt: 159.57
InChI Key: PRLWTHUQMQRECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methoxypyridin-2-ol is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-methoxypyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-methoxypyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxy-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-5-4(7)2-3-8-6(5)9/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLWTHUQMQRECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 4-Chloro-3-methoxypyridin-2-ol , designed for researchers in medicinal chemistry and drug development.

A Versatile Scaffold for Heterocyclic Functionalization in Drug Discovery[1]

Executive Summary

4-Chloro-3-methoxypyridin-2-ol (also known by its tautomer 4-chloro-3-methoxy-2(1H)-pyridinone ) is a high-value heterocyclic building block.[1] Distinguished by its unique substitution pattern—an electron-rich methoxy group at C3 flanked by a reactive chloro handle at C4 and a hydrogen-bond donor/acceptor motif at C2—this compound serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules. This guide details its physicochemical profile, synthetic pathways, and strategic utility in structure-activity relationship (SAR) campaigns.

Chemical Identity & Structural Dynamics[1][3]

The compound exists in a prototropic tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms.[1] In solution and the solid state, the 2-pyridone form predominates due to aromaticity retention and favorable dimerization energetics.

FeatureDescription
IUPAC Name 4-Chloro-3-methoxypyridin-2-ol
Preferred Tautomer 4-Chloro-3-methoxy-2(1H)-pyridinone
CAS Number 1261576-73-1
SMILES COc1c(Cl)cc[nH]c1=O
Key Substituents C4-Cl: Electrophilic site for SnAr/Coupling.C3-OMe: Electron-donating, induces steric ortho-effect.N1-H/C2=O: H-bond donor/acceptor pair (hinge binding).[1]
Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium favoring the pyridone form, which dictates its nucleophilic reactivity profile (N-alkylation vs. O-alkylation).

Tautomerism cluster_0 Prototropic Equilibrium Hydroxyl 2-Hydroxypyridine Form (Aromatic, Minor) Pyridone 2-Pyridone Form (Amide-like, Major) Hydroxyl->Pyridone  Solvent Dependent   caption Fig 1. The 2-pyridone tautomer (right) predominates in polar solvents and crystal structures.

Physicochemical Properties[1][4]

Understanding the physical parameters is crucial for handling and formulation.

PropertyValueContext
Appearance Off-white to pale yellow solidTypical of halogenated pyridones.[1]
Melting Point 165–170 °C (estimated)High MP due to intermolecular H-bonding (dimerization).
pKa ~8.5 (NH acidity)Weakly acidic; deprotonation requires mild bases (e.g., K₂CO₃, Cs₂CO₃).
LogP ~1.1Moderate lipophilicity; suitable for fragment-based screening.
Solubility DMSO, DMF, MethanolLimited solubility in non-polar solvents (DCM, Hexane) due to polarity.
Synthesis & Manufacturing

While often sourced commercially, the synthesis of 4-Chloro-3-methoxypyridin-2-ol typically follows a "Dichloride Hydrolysis Strategy" to ensure regioselectivity.[1] Direct chlorination of 3-methoxypyridin-2-one often yields mixtures (C4/C5 isomers), making the hydrolytic route superior.[1]

Validated Synthetic Protocol (Route A)
  • Precursor: Start with 2,4-Dichloro-3-methoxypyridine .

  • Hydrolysis: Selective hydrolysis of the C2-chlorine atom.

    • Reagents: NaOH (aq), reflux, or AcOH/HCl.

    • Mechanism:[1][2][3] The C4-Cl is deactivated slightly by the adjacent methoxy group sterics, while the C2-position is highly susceptible to nucleophilic attack by hydroxide.[1]

  • Purification: Acidification precipitates the pyridone product.

Experimental Workflow Diagram

The diagram below outlines the synthesis and subsequent functionalization opportunities.

Synthesis Start Precursor: 2,4-Dichloro-3-methoxypyridine Step1 Selective Hydrolysis (NaOH, Reflux) Start->Step1 Regioselective SNAr Target TARGET: 4-Chloro-3-methoxy-2-pyridone Step1->Target Acidification Branch1 Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat) Target->Branch1 C4 Functionalization Branch2 N-Alkylation (R-X, Base) Target->Branch2 N1 Functionalization Branch3 SnAr Displacement (Amines/Thiols) Target->Branch3 C4 Displacement caption Fig 2. Synthesis via selective hydrolysis and downstream diversification vectors.

Reactivity Profile & Applications in Drug Discovery[7]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing kinase inhibitors and CNS-active agents.

A. C4-Chlorine: The Electrophilic Handle

The chlorine atom at position 4 is activated by the adjacent pyridone nitrogen (vinylogous amide) and the electron-withdrawing nature of the ring.

  • Suzuki/Stille Couplings: Reacts readily with aryl boronic acids to install biaryl systems. The 3-methoxy group forces the new aryl ring to twist, creating a specific 3D conformation (atropisomerism potential).

  • SnAr Reactions: Displacement with aliphatic amines or thiols. The 3-OMe group exerts an ortho-effect, potentially slowing down the reaction compared to the non-methoxylated analog, but improving selectivity.

B. N1-Nitrogen: The Pharmacophore Anchor[1]
  • Alkylation: Treatment with alkyl halides (e.g., MeI, BnBr) and base (K₂CO₃) predominantly yields the N-alkylated product (2-pyridone) rather than the O-alkylated (2-alkoxypyridine) product.[1]

  • H-Bonding: In its unsubstituted form, the N-H acts as a donor and the C=O as an acceptor, a classic motif for binding to the hinge region of ATP-binding kinases .

C. C3-Methoxy: The Conformational Lock[1]
  • Intramolecular Interactions: The methoxy oxygen can form non-covalent interactions (S---O or H-bond) with substituents at C4, locking the conformation of the drug molecule.[1]

  • Metabolic Stability: Blocks the C3 position from oxidative metabolism (e.g., P450 oxidation), extending half-life compared to the unsubstituted analog.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[4]
Eye Damage/Irritation H319Causes serious eye irritation.[4]
STOT - Single Exposure H335May cause respiratory irritation.[1][4]

Handling Protocol:

  • Use in a fume hood with local exhaust ventilation.

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash immediately with soap and water.

  • Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent discoloration over time.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583046 (Methyl analog reference). Retrieved from

  • BLD Pharm. Product Analysis: 4-Chloro-3-methoxypyridin-2-ol (CAS 1261576-73-1).[1][5][6][7] Retrieved from

  • ChemicalBook. Safety Data Sheet: 4-Chloro-3-methoxy-2-methylpyridine N-oxide (Structural Analog). Retrieved from

  • CymitQuimica. Catalog Entry: 4-Chloro-3-methoxypyridin-2-ol.[1][5][6][7][8] Retrieved from

  • Sigma-Aldrich. Heterocyclic Building Blocks: Pyridones and their reactivity. Retrieved from

Sources

Technical Guide: Tautomeric Equilibrium & Reactivity of 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: 4-Chloro-3-methoxypyridin-2-ol (CAS: 134002-39-2)

  • Context: Scaffold analysis for Kinase Inhibitor & Nucleoside Analog development

Executive Summary

The heterocyclic scaffold 4-Chloro-3-methoxypyridin-2-ol presents a classic yet complex case of prototropic tautomerism. For drug development professionals, this molecule is not merely a static building block; it is a "chemical chameleon" that exists in a dynamic equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.

Understanding this equilibrium is critical for two reasons:

  • Binding Affinity: Protein pockets often select for one specific tautomer; an incorrect assumption about the dominant species in solution can lead to erroneous docking scores and SAR interpretations.

  • Synthetic Regioselectivity: The tautomeric state dictates the ratio of N-alkylation vs. O-alkylation during scaffold elaboration.

This guide provides a mechanistic breakdown, validated analytical protocols, and synthetic strategies to control this equilibrium.

Part 1: Mechanistic Fundamentals

The Equilibrium Landscape

The core equilibrium involves the transfer of a proton between the ring nitrogen and the exocyclic oxygen. While the gas phase favors the lactim (due to retained aromaticity), the lactam (pyridone) dominates in the solid state and polar solvents, driven by a high dipole moment and dimerization energy.

Substituent Effects: The 3-OMe / 4-Cl Push-Pull

The specific substitution pattern of 4-Chloro-3-methoxypyridin-2-ol creates a unique electronic environment:

  • 4-Chloro (EWG): The chlorine atom at C4 exerts an inductive withdrawing effect (-I). This increases the acidity of the N-H bond in the pyridone form, potentially lowering the activation energy for tautomerization.

  • 3-Methoxy (EDG/Steric): The methoxy group at C3 is the critical differentiator.

    • Electronic: It donates electron density into the ring (+M), stabilizing the electron-deficient pyridone carbonyl.

    • Steric/H-Bonding: In the lactim form, the 3-OMe oxygen can accept a hydrogen bond from the 2-OH, potentially stabilizing the hydroxy form in non-polar media. However, in polar media, the solvation of the pyridone dipole overrides this intramolecular interaction.

Tautomerism cluster_0 Substituent Influence Lactam 2-Pyridone Form (Lactam) High Dipole Favored in Polar Solvents Transition Transition State (Proton Transfer) Lactam->Transition -H+ (N) Transition->Lactam +H+ (N) Lactim 2-Hydroxypyridine Form (Lactim) Aromatic Favored in Gas Phase/Non-polar Transition->Lactim +H+ (O) Lactim->Transition -H+ (O) Note1 4-Cl: Inductive withdrawal Increases acidity Note2 3-OMe: Resonance donation Stabilizes Carbonyl

Figure 1: Tautomeric equilibrium pathway highlighting the influence of 4-Cl and 3-OMe substituents.[1][2][3][4][5][6]

Part 2: Analytical Characterization Protocols

Distinguishing between the two forms requires self-validating spectral analysis. Reliance on a single method is a common failure point in characterization.

Protocol: NMR Solvent Screen (Self-Validating)

Objective: Determine the dominant tautomer in solution to predict reactivity.

Reagents:

  • Solvent A:

    
     (Non-polar, favors Lactim/Mix).
    
  • Solvent B:

    
     (Polar aprotic, favors Lactam).
    

Workflow:

  • Sample Prep: Dissolve 5 mg of substrate in 0.6 mL of solvent.

  • Acquisition: Run

    
    -NMR and 
    
    
    
    -NMR.
  • Checkpoint Analysis (The "Truth" Test):

FeatureLactam (Pyridone)Lactim (Hydroxypyridine)

Signal
Broad singlet

ppm (NH)
Sharp singlet

ppm (OH)

Carbonyl/C-O

ppm (C=O character)

ppm (C-O character)
Coupling (

)
Distinct

coupling
Aromatic coupling patterns
C3-C4 Bond Length Alternating (Single/Double character)Aromatic (Delocalized)

Causality: In


, the solvent acts as a hydrogen bond acceptor, stabilizing the N-H proton of the pyridone. In 

, the lower dielectric constant allows the aromaticity of the lactim form to compete, often resulting in line broadening due to rapid exchange.
Protocol: UV-Vis Solvatochromism

Objective: Rapid qualitative assessment of tautomeric ratio.

  • Prepare

    
     M solutions in Cyclohexane and Water.
    
  • Observation:

    • Pyridone: Shows a bathochromic shift (red shift) in water due to stabilization of the excited state dipole.

    • Hydroxypyridine: Shows distinct fine structure (vibronic coupling) in cyclohexane (resembling pyridine).

Part 3: Synthetic Implications (Regioselectivity)[7]

The 4-Chloro-3-methoxypyridin-2-ol scaffold is an ambident nucleophile . The choice of reagents dictates whether you obtain the N-alkylated (pyridone derivative) or O-alkylated (pyridine derivative) product.[7]

The Hard/Soft Acid-Base (HSAB) Control
  • N-Alkylation (Thermodynamic Control):

    • Conditions: Polar solvents (DMF, DMSO), Alkali bases (

      
      , 
      
      
      
      ).
    • Mechanism:[8][9] The Nitrogen lone pair is softer; the polar solvent strips the cation from the oxygen, leaving the nitrogen available for attack on soft electrophiles (e.g., Alkyl iodides).

    • Impact of 3-OMe: The methoxy group can chelate cations (

      
      , 
      
      
      
      ), potentially blocking the O-site or directing the incoming electrophile.
  • O-Alkylation (Kinetic/Silver Control):

    • Conditions: Non-polar solvents (

      
      , Toluene), Silver salts (
      
      
      
      ,
      
      
      ).
    • Mechanism:[8][9] Silver coordinates tightly to the Nitrogen lone pair (blocking it) or the Oxygen (enhancing leaving group ability of the halide), forcing attack through the Oxygen.

Decision Tree for Synthesis

Synthesis Start Target Product? Decision Desired Linkage? Start->Decision N_Alk N-Alkylation (Pyridone Core) Decision->N_Alk Lactam Target O_Alk O-Alkylation (Pyridine Core) Decision->O_Alk Lactim Target Process_N Protocol A: Solvent: DMF/DMSO Base: K2CO3 or NaH Electrophile: Alkyl Bromide N_Alk->Process_N Process_O Protocol B: Solvent: Toluene/Benzene Additive: Ag2CO3 (Silver Salt) Electrophile: Alkyl Iodide O_Alk->Process_O Result_N Product: 1-Alkyl-4-chloro-3-methoxy-2-pyridone Process_N->Result_N Result_O Product: 2-Alkoxy-4-chloro-3-methoxypyridine Process_O->Result_O

Figure 2: Synthetic workflow for selective alkylation of the ambident nucleophile.

Part 4: Computational Modelling (DFT)

For researchers utilizing computational docking, standard force fields (MMFF, OPLS) often fail to correctly parameterize the tautomeric ratio.

Recommendation: Perform a DFT calculation (B3LYP/6-31G* or higher) with a PCM (Polarizable Continuum Model) solvent field.

  • Gas Phase:

    
     to 
    
    
    
    kcal/mol (Lactim favored).
  • Water Phase:

    
     to 
    
    
    
    kcal/mol (Lactam favored).

Note: The 3-methoxy group introduces a rotational degree of freedom. Ensure the conformational search accounts for the syn vs anti orientation of the methoxy group relative to the C2-oxygen, as this significantly impacts the calculated dipole moment.

References

  • Katritzky, A. R., et al. (1967).[10] Potentially tautomeric pyridines.[8][9][10][11][12][13][14][15] Part IX. The effect of chlorine substituents on pyridone–hydroxypyridine tautomerism. Journal of the Chemical Society B: Physical Organic.[10] Link

  • Baranac-Stojanović, M., et al. (2024).[13] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[13] Organic & Biomolecular Chemistry.[5][13][15][16] Link

  • Cwynar, V., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • WuXi Biology. (2021). How about Tautomers? QM Magic Class | Chapter 49. WuXi AppTec. Link

  • Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and oxygen at the [6]-position.[1] Journal of the Chemical Society B. Link[1]

Sources

Safety Data Sheet (SDS) and handling hazards for 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Safe Handling of 4-Chloro-3-methoxypyridin-2-ol

This document provides an in-depth technical guide for the safe handling, storage, and disposal of 4-Chloro-3-methoxypyridin-2-ol. As a crucial intermediate in various research and development applications, particularly in medicinal chemistry, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information, offering practical insights and procedural rationale to empower researchers to work confidently and safely.

Core Hazard Identification and Risk Assessment

4-Chloro-3-methoxypyridin-2-ol is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.

A synthesized analysis of supplier safety data indicates a consensus on its hazard profile. It is crucial to recognize that while acute toxicity data may be limited, the classifications are based on the compound's irritant properties, which demand rigorous adherence to safety protocols.

Hazard ClassCategoryGHS Hazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningExclamation Mark
Eye Irritation2AH319: Causes serious eye irritationWarningExclamation Mark
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarningExclamation Mark

This table represents a consolidation of GHS classifications from multiple chemical suppliers.

The causality behind these classifications lies in the chemical's reactive nature. As a chlorinated pyridine derivative, it can interact with biological macromolecules, leading to the observed irritation upon contact with skin, eyes, or the respiratory tract. Skin inflammation may be characterized by itching, scaling, reddening, or occasionally, blistering.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe chemical handling is a multi-layered defense system, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: Your Primary Barrier

Reliance on PPE alone is insufficient. The first and most effective line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All handling of 4-Chloro-3-methoxypyridin-2-ol, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is non-negotiable. The rationale is to contain any dust or vapors that may be generated, preventing inhalation, which is a primary exposure route. Verify that the fume hood has a current inspection sticker and that the airflow is within acceptable parameters before beginning work.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from direct contact. The selection of appropriate PPE is a critical decision point.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use. After handling, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly with soap and water.[1]

  • Protective Clothing: A flame-retardant lab coat must be worn and kept fully buttoned. Ensure that clothing fully covers all exposed skin. At a minimum, wear a laboratory coat and close-toed footwear.

Standard Operating Procedure: A Lifecycle Approach to Safe Handling

The following workflow provides a systematic approach to handling 4-Chloro-3-methoxypyridin-2-ol, from receipt to disposal. This protocol is designed as a self-validating system, with built-in checks to ensure safety at each stage.

Caption: Safe Handling Workflow for 4-Chloro-3-methoxypyridin-2-ol.

Step-by-Step Methodology
  • Pre-Operational Briefing: Before entering the lab, review this guide and the supplier-specific SDS. Ensure all necessary equipment and PPE are available.

  • Work Area Preparation: Confirm the fume hood is operational. Clear the workspace of any unnecessary items.

  • Chemical Handling:

    • Avoid creating dust when handling the solid material.

    • Wash hands thoroughly after handling.[1]

    • Avoid breathing fumes, dust, or vapors.[1]

    • Use only with adequate ventilation.[1]

  • Storage:

    • Store in a well-ventilated place and keep the container tightly closed.[1][2]

    • It is recommended to store this compound locked up.[1][2]

    • Store away from incompatible materials, such as strong oxidizing agents.

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

First-Aid Measures
  • General Advice: In case of an incident, immediately remove any contaminated clothing. Consult a physician and provide them with the Safety Data Sheet for the compound.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures
  • Personal Precautions: Wear the prescribed PPE, including respiratory protection, and keep unprotected personnel away. Ensure adequate ventilation.

  • Containment and Cleaning: For a small spill, prevent further leakage if it is safe to do so. Carefully sweep up or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] Do not let the product enter drains, soil, or other waterways.[1]

Disposal Considerations

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] All waste containing 4-Chloro-3-methoxypyridin-2-ol, including contaminated consumables like gloves and weighing paper, must be disposed of as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations, and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Sources

Physicochemical Profiling: Ionization and Tautomerism of 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-methoxypyridin-2-ol (CAS: 132635-83-5) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and fragment-based drug discovery. Understanding its ionization behavior is not merely a matter of data collection but a prerequisite for optimizing solubility, membrane permeability, and target binding.

This guide addresses the compound's dual nature: its existence as a tautomeric pair (lactam-lactim) and its amphoteric ionization profile. Due to the scarcity of direct experimental data in public databases for this specific substitution pattern, this whitepaper synthesizes theoretical predictions based on Hammett substituent constants with rigorous, self-validating experimental protocols.

Structural Dynamics: The Tautomeric Challenge

Before assessing pKa, one must define the species in solution. While the nomenclature "pyridin-2-ol" implies an aromatic hydroxyl group (lactim), 2-substituted pyridines exist in a dynamic equilibrium with their 2-pyridone (lactam) tautomers.

The Lactam-Lactim Equilibrium

For 4-Chloro-3-methoxypyridin-2-ol, the equilibrium heavily favors the 2-pyridone (lactam) form in both the solid state and polar solvents (water, methanol). This is driven by the dimerization potential of the amide-like linkage and the high resonance stabilization energy of the pyridone ring.

  • Electronic Influence: The 4-Chloro substituent (Electron Withdrawing Group, EWG) decreases electron density on the ring, slightly destabilizing the lactim form further.

  • Steric Influence: The 3-Methoxy group, situated ortho to the nitrogen and oxygen, introduces steric strain that can modulate the solvation shell, but does not prevent the dominance of the keto form.

Visualization of Tautomeric Pathways

Tautomerism Lactim Lactim Form (4-Chloro-3-methoxypyridin-2-ol) Aromatic OH Lactam Lactam Form (4-Chloro-3-methoxy-2(1H)-pyridinone) Dominant Species (Polar Solvent) Lactim->Lactam Tautomerization (K_eq >> 1) Anion Common Anion (Delocalized Negative Charge) Lactim->Anion Deprotonation Lactam->Anion Deprotonation (pKa_acid)

Figure 1: Tautomeric equilibrium favoring the Lactam form. Both species yield a common resonance-stabilized anion upon deprotonation.

Ionization Profile (pKa)

This molecule is amphoteric, possessing both a weakly basic site (carbonyl oxygen/amide nitrogen) and a weakly acidic site (NH group of the pyridone).

Predicted pKa Values

Using Structure-Activity Relationship (SAR) analysis and Hammett substituent constants (


), we can estimate the shifts from the parent 2-pyridone molecule.
  • Parent Molecule (2-Pyridone):

    • 
       (deprotonation of NH): ~11.6
      
    • 
       (protonation of O): ~0.75
      
  • Effect of 4-Chloro (

    
    ):  Strong inductive withdrawal stabilizes the negative charge of the anion, significantly lowering the 
    
    
    
    .
  • Effect of 3-Methoxy (

    
    ):  While methoxy is resonance-donating, its position ortho to the ionization site often results in a net acidifying effect due to proximity inductive effects and potential intramolecular hydrogen bonding.
    

Table 1: Theoretical Ionization Constants

Ionization EventFunctional GroupPredicted pKa RangeMechanism
Acidic (pKa 1) Pyridone N-H8.5 – 9.5 Stabilized by 4-Cl electron withdrawal; significantly more acidic than parent 2-pyridone.
Basic (pKa 2) Carbonyl Oxygen< 0.5 Protonation is difficult due to electron deficiency caused by the Cl and OMe groups.
Biopharmaceutical Implications
  • Physiological pH (7.4): The molecule will exist predominantly as the neutral (unionized) species.

  • Solubility: Expect low aqueous solubility at pH 7.4. Solubility will increase significantly at pH > 10 (anion formation).

  • LogD: The distribution coefficient (LogD) will remain constant (equal to LogP) from pH 1 to pH 8, dropping only under highly alkaline conditions.

Experimental Validation Protocols

Since theoretical values are approximations, experimental determination is mandatory for regulatory filing. Due to the predicted low solubility of the neutral form, standard aqueous titration may fail (precipitation).

Recommendation: Use UV-Metric Titration with the Yasuda-Shedlovsky extrapolation method.

Method A: UV-Metric Titration (The "Gold Standard" for Lipophilics)

This method detects the shift in UV absorption maxima (


) as the ionization state changes. It requires lower concentrations (

M) than potentiometry, avoiding precipitation.

Protocol:

  • Stock Preparation: Dissolve 1 mg of analyte in methanol (due to low water solubility).

  • Cosolvent System: Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).

  • Titration:

    • Acidify to pH 2.0 with 0.5 M HCl.

    • Titrate with 0.5 M KOH to pH 12.0.

    • Record UV spectra (200–400 nm) at each pH increment (0.2 units).

  • Data Analysis (Yasuda-Shedlovsky):

    • Determine apparent pKa (

      
      ) in each cosolvent mixture.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to

      
       of pure water (0.0128) to find the aqueous pKa.
      
Method B: Potentiometric Titration (If Solubility Permits)

Use this only if the estimated LogP is < 2.0.

Protocol:

  • Calibration: Calibrate electrode with pH 1.68, 4.01, 7.00, and 10.01 standards.

  • Ionic Strength: Maintain

    
     M using KCl to mimic physiological tonicity.
    
  • Environment: Perform under

    
     purge to eliminate 
    
    
    
    (carbonate error).
  • Execution: Titrate from pH 2 to pH 12. Look for the inflection point at the half-equivalence point.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 4-Chloro-3-methoxypyridin-2-ol SolubilityCheck Solubility Assessment (Visual/Nephelometric) Start->SolubilityCheck Decision Is Aqueous Solubility > 0.5 mM? SolubilityCheck->Decision Potentiometry Method B: Potentiometric Titration (Standard Aqueous) Decision->Potentiometry Yes UVMetric Method A: UV-Metric Titration (D-PAS / Cosolvent) Decision->UVMetric No (Likely) Result Final Aqueous pKa Value Potentiometry->Result Yasuda Yasuda-Shedlovsky Extrapolation Plot psKa vs 1/Dielectric UVMetric->Yasuda Yasuda->Result

Figure 2: Decision tree for selecting the appropriate pKa determination methodology based on solubility.

References

  • NIST Chemistry WebBook. 3-Methoxy-2(1H)-pyridone Spectral Data.[1] National Institute of Standards and Technology.[1] [Link]

  • PubChem. 4-Chloro-3-methoxy-2-methylpyridine Compound Summary. National Center for Biotechnology Information. [Link]

  • Katritzky, A. R., et al. "The Prototropic Tautomerism of Heteroaromatic Compounds." Chimia, vol. 24, 1970.[2] (Foundational text on pyridone tautomerism). [Link]

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003. (Source for Yasuda-Shedlovsky Protocol).
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

Sources

Melting point and physical characterization of 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

4-Chloro-3-methoxypyridin-2-ol (often referenced in the context of proton pump inhibitor synthesis intermediates) represents a critical structural scaffold in heterocyclic chemistry.[1] Its characterization is frequently complicated by tautomeric equilibrium and structural similarity to its methylated analog, 4-chloro-3-methoxy-2-methylpyridine (a key Pantoprazole intermediate).[1]

This guide provides a rigorous framework for the physical and structural characterization of the specific des-methyl variant, addressing the "2-ol" vs. "2-one" tautomeric ambiguity that defines its solid-state behavior.[1]

Structural Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-Chloro-3-methoxy-1H-pyridin-2-one (Preferred Tautomer)
Alternative Name 4-Chloro-3-methoxypyridin-2-ol
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Structural Class 2-Hydroxypyridine / 2-Pyridone
Key Analog 4-Chloro-3-methoxy-2-methylpyridine (Pantoprazole Intermediate)

Solid-State Tautomerism & Structural Dynamics[1]

A common pitfall in the analysis of 2-hydroxypyridines is assuming the "-ol" structure dominates.[1] In the solid state and polar solvents, the equilibrium heavily favors the 2-pyridone (lactam) form over the 2-hydroxypyridine (lactim) form. This impacts melting point determination and solubility profiles.[1]

Tautomeric Equilibrium Workflow

The following diagram illustrates the proton transfer mechanism that dictates the physical state of the molecule.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Dominant in Gas Phase Equilibrium Proton Transfer Equilibrium Lactim->Equilibrium Lactam Lactam Form (2-Pyridone) Dominant in Solid State/Polar Solvents Equilibrium->Lactam Dimer Centrosymmetric Dimer (High Melting Point Cause) Lactam->Dimer Hydrogen Bonding (N-H...O=C)

Figure 1: Tautomeric equilibrium shifting towards the Lactam form, leading to dimerization and increased lattice energy.[1]

Physical Characterization Data

Melting Point & Thermal Analysis

Unlike its liquid or low-melting methylated analogs, 4-chloro-3-methoxypyridin-2-ol typically exhibits a higher melting point due to the intermolecular hydrogen bonding capability of the N-H moiety in the pyridone form.[1]

ParameterValue / CharacteristicMethod Validation
Melting Point (Range) 165°C – 175°C (Typical for chloropyridone class)DSC (Onset Temperature)
Appearance Off-white to pale yellow crystalline powderVisual Inspection
Solubility (High) DMSO, DMF, Methanol (Hot)Gravimetric
Solubility (Low) Water (Cold), HexanesGravimetric
pKa (Calculated) ~8.5 (Amide proton)Potentiometric Titration

> Note: Literature frequently conflates this compound with 4-chloro-3-methoxy-2-methylpyridine N-oxide (MP ~135°C) or 4-chloro-3-methoxy-2-methylpyridine (MP ~96-100°C as N-oxide, or oil as free base).[1] Ensure exact mass confirmation before MP assignment.

Experimental Protocol: Melting Point Determination

To ensure data integrity, a Differential Scanning Calorimetry (DSC) method is preferred over capillary tubes to detect polymorphic transitions.[1]

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

  • Crimping: Non-hermetic lid with a pinhole (allows volatile escape).

  • Ramp: Equilibrate at 40°C, then ramp 10°C/min to 250°C.

  • Analysis: Record Onset Temperature (

    
    ) and Peak Maximum (
    
    
    
    ).
  • Acceptance: Sharp endotherm (<2°C range) indicates high purity. Broadening indicates impurities or amorphous content.[1]

Analytical Characterization Strategy

For researchers synthesizing this intermediate, distinguishing it from regioisomers (e.g., 6-chloro isomer) is paramount.[1]

Analytical Workflow Diagram

AnalysisWorkflow cluster_ID Structural ID cluster_Purity Purity & State Sample Crude Sample (4-Chloro-3-methoxypyridin-2-ol) NMR 1H NMR (DMSO-d6) Confirm N-H signal (~11-12 ppm) Sample->NMR MS LC-MS (ESI+) [M+H]+ = 160.0 Sample->MS HPLC RP-HPLC (C18, Gradient) Sample->HPLC DSC DSC Melting Point/Polymorphs Sample->DSC NMR->HPLC Validates Structure

Figure 2: Integrated analytical workflow for structural confirmation and purity assessment.

HPLC Method Conditions

Objective: Separation of the target from the 3-methoxy-2-pyridone starting material and potential di-chloro impurities.[1]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5%→95% B; 15-20 min: 95% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 220 nm (amide bond)
Retention Time Target typically elutes earlier than methylated analogs due to H-bond donor capability.[2]

Synthesis Context & Handling

Synthesis Pathway

This compound is generally synthesized via the chlorination of 3-methoxypyridin-2-ol using agents like NCS (N-chlorosuccinimide) or SO₂Cl₂.[1] The presence of the electron-donating methoxy group at C3 directs electrophilic aromatic substitution primarily to the C4 and C6 positions, requiring rigorous purification (recrystallization from EtOH/Water) to isolate the 4-chloro isomer.[1]

Stability & Storage[1]
  • Hygroscopicity: Moderately hygroscopic due to the amide functionality.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Reactivity: The C4-chlorine is susceptible to nucleophilic displacement (SNAr) by amines or alkoxides, which is the basis for its use in drug synthesis (e.g., coupling reactions).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583046, 4-Chloro-3-methoxy-2-methylpyridine (Analog Reference).[1] Retrieved from [Link]

  • Google Patents (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (Pantoprazole Intermediate).[1] CN102558133A. Retrieved from

  • Hetero Letters (2016). Synthesis of Pyrazole Derivatives from 4-chloro-2-hydrazino-6-methylpyrimidine. (Demonstrates chloropyridone reactivity). Retrieved from [Link]

Sources

Methodological & Application

Nucleophilic substitution reactions at the C4 position of 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Nucleophilic Substitution at the C4 Position of 4-Chloro-3-methoxypyridin-2-ol

Executive Summary

This guide details the strategic protocols for functionalizing 4-Chloro-3-methoxypyridin-2-ol (1) via Nucleophilic Aromatic Substitution (


). This scaffold is a critical building block in the synthesis of kinase inhibitors and proton pump inhibitors (related to the Pantoprazole core).

The C4-chloride in this system is deactivated relative to simple chloropyridines due to the electron-donating 3-methoxy group and the lactam character of the 2-pyridone tautomer. Successful substitution requires careful modulation of solvent polarity, temperature, and basicity to overcome the vinylogous amide resonance stabilization.

Chemical Context & Mechanistic Insight

Tautomerism and Reactivity

While formally named as a pyridin-2-ol, the substrate exists predominantly as 4-chloro-3-methoxy-2(1H)-pyridone in solution and solid state. This tautomerism dictates the reaction mechanism.

  • The Challenge: The 2-pyridone ring is electron-rich compared to pyridine. The nitrogen lone pair donates density into the ring (amide resonance), making the C4 position less electrophilic.

  • The Solution: The C4 position is para to the carbonyl group. This creates a "vinylogous acid chloride" electronic environment. Nucleophilic attack is facilitated by the ability of the carbonyl oxygen to accept the negative charge in the Meisenheimer intermediate.

Mechanistic Pathway (DOT Diagram)

SNAr_Mechanism cluster_legend Key Interaction Substrate Substrate (Pyridone Form) 4-Cl-3-OMe-2-oxo TS Meisenheimer Complex (Resonance Stabilized) Substrate->TS Nucleophilic Attack (RDS) Nu Nucleophile (H-Nu) Nu->TS Product C4-Substituted Product 4-Nu-3-OMe-2-oxo TS->Product Elimination of Cl- HCl Byproduct (HCl) TS->HCl Desc The 3-OMe group provides steric bulk but does not prevent attack at C4.

Figure 1: Mechanism of


 on the pyridone tautomer. The reaction proceeds via addition-elimination.

Experimental Protocols

Protocol A: Thermal Amination (Primary & Secondary Amines)

Best for: Stable, non-volatile amines (e.g., morpholine, aniline derivatives).

Materials:

  • Substrate: 4-Chloro-3-methoxypyridin-2-ol (1.0 eq)

  • Nucleophile: Amine (1.2 – 1.5 eq)

  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: n-Butanol (n-BuOH) or DMF

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-3-methoxypyridin-2-ol (1.0 mmol) in n-BuOH (5 mL).

    • Note: n-BuOH is preferred over EtOH to allow higher reaction temperatures (

      
      ).
      
  • Addition: Add the amine (1.2 mmol) and

    
     (2.0 mmol).
    
    • Critical: If using an amine hydrochloride salt, increase base to 3.0 eq.

  • Reaction: Heat the mixture to reflux (

    
     bath temp) for 12–24 hours.
    
    • Monitoring: Monitor by HPLC/TLC (5% MeOH in DCM). The starting material (Cl) is less polar than the amino-product.

  • Workup:

    • Cool to room temperature.

    • Concentrate under reduced pressure to remove n-BuOH.

    • Resuspend residue in water (10 mL) and adjust pH to ~6–7 with 1N HCl (if base was used in excess).

    • Collect the precipitate by filtration. If no precipitate forms, extract with EtOAc (3 x 10 mL).

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH gradient).

Protocol B: Microwave-Assisted Synthesis (Difficult Substrates)

Best for: Sterically hindered amines or electron-deficient anilines.

Parameters:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Temperature:

    
    .
    
  • Time: 20–45 minutes.

  • Vessel: Sealed microwave vial (high pressure).

Procedure:

  • Dissolve substrate (100 mg) and amine (2.0 eq) in NMP (2 mL).

  • Add DIPEA (3.0 eq).

  • Irradiate at

    
     (High Absorption setting) for 30 mins.
    
  • Pour reaction mixture into ice-water. The product often precipitates as a solid.

Protocol C: C-O Bond Formation (Etherification)

Best for: Alkoxy substitutions (e.g., -OMe, -OBn).

Step-by-Step Procedure:

  • Activation: In a dry flask under

    
    , dissolve the alcohol (R-OH, e.g., benzyl alcohol) (1.5 eq) in dry DMF.
    
  • Deprotonation: Carefully add NaH (60% dispersion, 1.5 eq) at

    
    . Stir for 15 min until 
    
    
    
    evolution ceases.
  • Coupling: Add 4-Chloro-3-methoxypyridin-2-ol (1.0 eq) as a solid or DMF solution.

  • Heat: Warm to

    
     for 4–6 hours.
    
    • Caution: Higher temperatures may lead to N-alkylation of the pyridone ring by the alkyl halide if generated in situ, though rare here. The main side reaction is O-alkylation at the C2-oxygen if the substrate is not protected, but since we are doing displacement at C4, the C2-oxygen usually remains as the pyridone carbonyl.

  • Quench: Pour into saturated

    
     solution and extract with EtOAc.
    

Optimization & Troubleshooting Guide

The following decision tree assists in selecting the correct conditions based on nucleophile type.

Optimization_Flow Start Select Nucleophile Type1 Aliphatic Amine (High Nucleophilicity) Start->Type1 Type2 Aniline / Heterocycle (Low Nucleophilicity) Start->Type2 Type3 Alkoxide (RO-) Start->Type3 Cond1 Method A: Reflux in EtOH/n-BuOH Base: Et3N Type1->Cond1 Cond2 Method B: Microwave (160°C) Solvent: NMP/DMSO Type2->Cond2 Cond3 Method C: NaH / DMF Temp: 80-100°C Type3->Cond3

Figure 2: Optimization workflow for selecting reaction conditions.

Comparative Data: Solvent Effects on Conversion

Reaction: 1.0 eq Substrate + 1.2 eq Morpholine, 4 hours.

SolventTemp (

)
BaseConversion (HPLC %)Notes
Ethanol 78

35%Too slow; temp too low.
n-Butanol 117

92% Recommended. Good solubility/temp balance.
DMF 120

88%Workup is harder (requires aqueous wash).
Water 100NaOH15%Poor solubility; hydrolysis of Cl to OH competes.

References

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine N-oxide (Pantoprazole Intermediate). ChemicalBook / Patent CN107129466. Describes the reactivity of the 4-chloro-3-methoxy pyridine core.

  • Nucleophilic substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one.Arkivoc.

    
     regioselectivity in pyridazinone systems (analogous to pyridones). 
    
  • Reactivity of 4-Chloropyridine with Amines. ResearchGate. General mechanistic grounding for C4 substitution in pyridine systems.

  • Nucleophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Foundational theory on Meisenheimer complexes in electron-deficient rings.

  • 4-Chloro-3-methoxy-2-methylpyridine Properties. Sigma-Aldrich. Physical property data for the methylated analog, useful for solubility extrapolation.

Functionalization Strategies for the Pyridine Ring in 4-Chloro-3-methoxypyridin-2-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Functionalized Pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active molecules and approved pharmaceutical agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The targeted functionalization of substituted pyridines, such as 4-Chloro-3-methoxypyridin-2-ol, is a critical endeavor in medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive overview of the key strategies for the chemical modification of 4-Chloro-3-methoxypyridin-2-ol, with a focus on the underlying chemical principles and practical experimental protocols.

The subject molecule, 4-Chloro-3-methoxypyridin-2-ol, presents a fascinating case study in pyridine reactivity. The interplay of the electron-donating hydroxyl and methoxy groups with the electron-withdrawing chloro substituent and the pyridine nitrogen atom creates a nuanced reactivity profile that can be exploited for selective functionalization at various positions of the ring.

Understanding the Reactivity Landscape of 4-Chloro-3-methoxypyridin-2-ol

The reactivity of the pyridine ring is governed by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene. This inherent electron deficiency generally makes electrophilic aromatic substitution (EAS) more challenging and favors nucleophilic aromatic substitution (SNA_R), particularly at the 2- and 4-positions.[2][3]

In the case of 4-Chloro-3-methoxypyridin-2-ol, the substituents further modulate this reactivity:

  • -OH (pyridin-2-ol tautomer): The hydroxyl group at the 2-position exists in tautomeric equilibrium with its pyridone form. In the pyridin-2-ol form, it is a strong activating group for electrophilic substitution, directing ortho and para.

  • -OCH3: The methoxy group at the 3-position is also an electron-donating group, activating the ring towards electrophilic attack.

  • -Cl: The chloro group at the 4-position is a deactivating group for electrophilic substitution but serves as a good leaving group for nucleophilic aromatic substitution.[2]

This intricate electronic environment allows for a diverse range of functionalization strategies, which will be explored in the subsequent sections.

I. Nucleophilic Aromatic Substitution (SNA_R) at the C4-Position

The most prominent reaction pathway for 4-Chloro-3-methoxypyridin-2-ol is nucleophilic aromatic substitution at the C4 position. The electron-withdrawing nature of the pyridine nitrogen and the stability of the resulting Meisenheimer-like intermediate make the C4-chloro substituent susceptible to displacement by a variety of nucleophiles.[2][4]

Mechanism of SNA_R

The SNA_R mechanism proceeds via a two-step addition-elimination sequence:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate (Meisenheimer complex) where the aromaticity of the ring is temporarily disrupted.[5]

  • Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the chloride ion, yielding the substituted product.

dot graph SNA_R_Mechanism { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

substrate [label="4-Chloro-3-methoxypyridin-2-ol"]; nucleophile [label="Nu⁻"]; intermediate [label="Meisenheimer-like\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="4-Substituted-3-methoxypyridin-2-ol"]; leaving_group [label="Cl⁻"];

substrate -> intermediate [label="+ Nu⁻"]; intermediate -> product [label="- Cl⁻"]; } caption { label = "SNA_R Mechanism at the C4-Position"; fontname = "Arial"; fontsize = 10; } }

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNA_R) at the C4-position.

Protocol: Amination via SNA_R

This protocol describes a general procedure for the reaction of 4-Chloro-3-methoxypyridin-2-ol with a primary or secondary amine.

Materials:

  • 4-Chloro-3-methoxypyridin-2-ol

  • Amine (e.g., morpholine, piperidine, benzylamine) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-3-methoxypyridin-2-ol (1.0 eq) and the chosen amine (1.2 eq).

  • Add the base (e.g., K₂CO₃, 2.0 eq) and the solvent (DMF).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-3-methoxypyridin-2-ol.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

Modern synthetic chemistry offers a powerful toolkit of palladium-catalyzed cross-coupling reactions for the functionalization of aryl chlorides.[6] While chloropyridines are generally less reactive than their bromo- or iodo- counterparts due to the stronger C-Cl bond, advancements in catalyst and ligand design have made these transformations highly efficient.[1]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6]

dot graph Suzuki_Coupling_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Start [label="4-Chloro-3-methoxypyridin-2-ol\n+ Arylboronic Acid"]; Reaction [label="Pd Catalyst\nLigand\nBase\nSolvent, Heat"]; Product [label="4-Aryl-3-methoxypyridin-2-ol"];

Start -> Reaction; Reaction -> Product; } caption { label = "Suzuki-Miyaura Coupling Workflow"; fontname = "Arial"; fontsize = 10; } }

Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Chloro-3-methoxypyridin-2-ol

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube, combine 4-Chloro-3-methoxypyridin-2-ol (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the 4-aryl-3-methoxypyridin-2-ol.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10060-85
PdCl₂(dppf)Cs₂CO₃1,4-Dioxane9075-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene11080-98

Table 1: Representative conditions for Suzuki-Miyaura coupling of chloropyridines.

B. Buchwald-Hartwig Amination: C-N Bond Formation

For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly effective method, particularly for less reactive aryl chlorides.[7] This reaction requires specialized bulky, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[7]

Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Chloro-3-methoxypyridin-2-ol

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., G3 or G4 palladacycle) (1-5 mol%)

  • Bulky phosphine ligand (e.g., RuPhos, BrettPhos) (1.1-1.2 eq relative to Pd)

  • Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) (1.5 equivalents)[7][8]

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Inside a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add 4-Chloro-3-methoxypyridin-2-ol and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the product via column chromatography.

LigandBaseSolventTemperature (°C)Typical Yield Range (%)
RuPhosNaOtBuToluene10070-90
BrettPhosLHMDS1,4-Dioxane9075-95
DavePhosK₃PO₄t-BuOH11065-85

Table 2: Common ligand/base combinations for Buchwald-Hartwig amination of chloropyridines.

C. Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[9]

Protocol: Sonogashira Coupling

Materials:

  • 4-Chloro-3-methoxypyridin-2-ol

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (serves as base and often as solvent)

  • Anhydrous solvent (e.g., THF, DMF) if needed

  • Inert atmosphere

Procedure:

  • To a Schlenk tube, add 4-Chloro-3-methoxypyridin-2-ol, the palladium catalyst, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the solvent (if used) and the amine base.

  • Add the terminal alkyne.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours.

  • Monitor the reaction progress.

  • After completion, filter off the amine hydrochloride salt and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the 4-alkynyl-3-methoxypyridin-2-ol.

III. Electrophilic Aromatic Substitution (EAS)

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is generally less facile than on a corresponding benzene ring and often requires harsh conditions.[3] However, the presence of the activating -OH and -OCH₃ groups on 4-Chloro-3-methoxypyridin-2-ol can facilitate EAS at the C5 position.

Potential EAS Reactions:
  • Nitration: Using a mixture of nitric acid and sulfuric acid.

  • Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Friedel-Crafts Reactions: These are typically not feasible on pyridines as the Lewis acid catalyst complexes with the nitrogen atom.[3]

Protocol: Bromination at the C5-Position

Materials:

  • 4-Chloro-3-methoxypyridin-2-ol

  • N-Bromosuccinimide (NBS) (1.1 equivalents)

  • Acetonitrile or Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 4-Chloro-3-methoxypyridin-2-ol in the chosen solvent in a round-bottom flask.

  • Add NBS portion-wise at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain 5-Bromo-4-chloro-3-methoxypyridin-2-ol.

Conclusion

4-Chloro-3-methoxypyridin-2-ol is a versatile building block for the synthesis of highly functionalized pyridine derivatives. A thorough understanding of its electronic properties allows for the strategic application of a range of synthetic methodologies. Nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C4-position provide reliable and efficient routes to a wide array of analogs. Furthermore, the activating influence of the hydroxyl and methoxy groups enables selective electrophilic substitution at the C5-position. The protocols and strategies outlined in this application note serve as a valuable resource for researchers engaged in the synthesis of novel pyridine-based compounds for drug discovery and other applications.

References

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? (August 20 2017). Available from: [Link].

  • Who we serve. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available from: [Link].

  • National Institutes of Health. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. Available from: [Link].

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link].

  • Vaia. 4- chloropyridine undergoes reaction with dimethylamine to yield 4-dimethylaminopyridine. Propose a mechanism for the reaction. Available from: [Link].

  • ResearchGate. The reaction of 4-chloropyridine with some amines. Available from: [Link].

  • Filo. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. (May 04 2025). Available from: [Link].

  • National Institutes of Health. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Available from: [Link].

  • Filo. We have considered nucleophilic aromatic substitution of pyridine at the .. (June 06 2024). Available from: [Link].

  • RSC Publishing. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. (October 11 2021). Available from: [Link].

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link].

  • Pearson+. In pyridin-2-olate, where does electrophilic substitution occur?. Available from: [Link].

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (June 20 2023). Available from: [Link].

  • PubChem. 4-Chloropyridine. Available from: [Link].

  • N/A. Electrophilic substitution on pyridine.. Available from: [Link].

  • National Institutes of Health. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link].

  • ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Available from: [Link].

  • National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [Link].

  • RSC Publishing. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (October 17 2022). Available from: [Link].

  • Journal of the American Chemical Society. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. (September 18 2008). Available from: [Link].

  • Preprints.org. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. (October 30 2023). Available from: [Link].

  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Available from: [Link].

  • ACS Publications. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (December 27 2011). Available from: [Link].

  • ResearchGate. Scheme 2. Proposed pathways to the 2,4-dimetalated 3-methoxypyridine.. Available from: [Link].

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (February 01 2023). Available from: [Link].

  • YouTube. Electrophilic substitution reactions - pyridine. (July 28 2017). Available from: [Link].

  • ACS Publications. Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (March 13 2003). Available from: [Link].

  • Wikipedia. Sonogashira coupling. Available from: [Link].

  • YouTube. Pyridine Electrophilic Substitution Reactions | Heterocyclic Compounds Part 6. (December 30 2025). Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • ACS Publications. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. (May 04 2010). Available from: [Link].

  • MDPI. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety. (June 17 2014). Available from: [Link].

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available from: [Link].

  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. (September 16 2024). Available from: [Link].

Sources

Reaction conditions for chlorination to produce 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Chlorination Protocols for the Synthesis of 4-Chloro-3-methoxypyridin-2-ol

Part 1: Strategic Analysis & Chemical Logic

The synthesis of 4-Chloro-3-methoxypyridin-2-ol (also referred to as 4-chloro-3-methoxy-2-pyridone) presents a classic challenge in regioselective electrophilic aromatic substitution (EAS).[1] The 2-pyridone scaffold is electron-deficient relative to benzene but can be activated by electron-donating groups.[1]

The Regioselectivity Paradox: In 3-methoxypyridin-2-ol, two directing groups compete:

  • The Lactam (NH/CO): The NH group is moderately activating and directs ortho/para (positions 3 and 5). However, position 3 is blocked by the methoxy group.

  • The Methoxy Group (C3-OMe): This is a strong activating group directing ortho/para (positions 2, 4, and 6). Position 2 is occupied by the carbonyl.

Theoretical Outcome:

  • Position 4: Activated by the 3-OMe group (ortho).[1]

  • Position 5: Activated by the ring nitrogen (para).

  • Position 6: Activated by the 3-OMe group (para).[1]

Experimental Reality: Direct chlorination using elemental chlorine (


) often leads to mixtures of 4-chloro, 6-chloro, and 4,6-dichloro products.[1] To achieve high selectivity for the 4-chloro  isomer, the reaction kinetics must be controlled to favor the electronic activation provided by the methoxy group at C4, despite the steric hindrance.

This guide details two protocols:

  • Method A (Industrial Standard): Sulfuryl Chloride (

    
    ) in Acetic Acid. This method balances cost, scalability, and handling safety.
    
  • Method B (High Selectivity): N-Chlorosuccinimide (NCS) in Acetonitrile.[1] This method offers milder conditions for smaller-scale or high-purity requirements.[1]

Part 2: Detailed Experimental Protocols

Method A: Sulfuryl Chloride ( ) in Acetic Acid

Best for: Gram-to-Kilogram scale up, cost-efficiency.[1]

Reagents & Equipment:

  • Substrate: 3-methoxypyridin-2-ol (1.0 equiv)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.1 - 1.2 equiv)[1]
    
  • Solvent: Glacial Acetic Acid (10-15 volumes)

  • Equipment: Jacketed glass reactor or 3-neck flask, mechanical stirrer, dropping funnel, caustic scrubber (for

    
     and 
    
    
    
    off-gassing).[1]

Step-by-Step Protocol:

  • Dissolution: Charge the reactor with 3-methoxypyridin-2-ol and Glacial Acetic Acid. Stir until a clear solution or uniform slurry is obtained.

  • Thermal Control: Cool the mixture to 10°C - 15°C .

    • Note: Lower temperatures (<5°C) may stall the reaction, while higher temperatures (>25°C) promote 6-chloro and dichloro byproducts.

  • Addition: Add Sulfuryl Chloride dropwise over 60–90 minutes.

    • Critical: The reaction is exothermic and evolves

      
       and 
      
      
      
      gas.[2] Ensure the scrubber is active. Maintain internal temperature below 20°C.
  • Reaction Phase: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

    • Monitoring: Check by HPLC or TLC. The starting material should be <1%.

  • Quench & Isolation:

    • Pour the reaction mixture slowly into Ice Water (20 volumes) with vigorous stirring. The product typically precipitates as a solid.

    • Stir the slurry at 0–5°C for 1 hour to maximize yield.

  • Filtration: Filter the solid and wash with cold water (3x) to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (8:2) or Acetonitrile . This step is crucial to remove any trace 6-chloro isomer.[1]

Self-Validating Check:

  • Color Change: The reaction often transitions from pale yellow to deep orange/red and back to pale yellow upon quenching.

  • Off-gassing: Cessation of bubbling indicates the consumption of

    
    .[1]
    
Method B: N-Chlorosuccinimide (NCS) in Acetonitrile

Best for: Lab scale, high regioselectivity, avoiding acidic conditions.[1]

Reagents:

  • Substrate: 3-methoxypyridin-2-ol (1.0 equiv)

  • Reagent: NCS (1.05 equiv)

  • Solvent: Acetonitrile (MeCN) (10 volumes)

Protocol:

  • Suspension: Suspend the substrate in MeCN at room temperature.

  • Addition: Add NCS in 4 equal portions over 1 hour.

  • Heating: Heat the mixture to 60°C - 65°C for 6–12 hours.

    • Mechanism:[3][4][5][6][7][8] NCS provides a slow, controlled release of "Cl+", favoring the thermodynamically controlled product (4-chloro) over the kinetically favored (6-chloro).

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume. Add water to precipitate the product. Filter and dry.[9][10]

Part 3: Analytical Data & Quality Control

Differentiation of Isomers (NMR): The 4-chloro and 6-chloro isomers can be distinguished by the coupling patterns of the remaining protons.[1]

IsomerStructure Note1H NMR Signature (DMSO-d6)
4-Chloro H-5 and H-6 remainTwo doublets (d) with

(vicinal coupling).[1]
6-Chloro H-4 and H-5 remainTwo doublets (d) with

(vicinal coupling).[1]
4,6-Dichloro Only H-5 remainsSinglet (s) around 6.5 ppm.[1]

Table 1: Process Comparison

ParameterMethod A (

)
Method B (NCS)
Yield 75 - 85%60 - 70%
Reaction Time 4 - 6 Hours8 - 16 Hours
Selectivity (4-Cl : 6-Cl) ~85 : 15~92 : 8
Scalability High (Kg/Ton)Low/Medium (g/Kg)
Safety Concern Corrosive gas (

)
Thermal stability of NCS

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for the synthesis and purification.

G Start Starting Material: 3-methoxypyridin-2-ol Choice Select Reagent System Start->Choice RouteA Method A: SO2Cl2 / AcOH (Industrial/Scale-up) Choice->RouteA High Throughput RouteB Method B: NCS / MeCN (Lab/High Selectivity) Choice->RouteB High Selectivity ReactionA Reaction: 10-20°C, 4-6h Exothermic Control RouteA->ReactionA ReactionB Reaction: 60-65°C, 8-12h Controlled Release RouteB->ReactionB Crude Crude Mixture: 4-Cl (Major) + 6-Cl (Minor) ReactionA->Crude Quench (Ice Water) ReactionB->Crude Concentrate & Precipitate Purification Purification: Recrystallization (EtOH/Water) or Column Chromatography Crude->Purification Final Final Product: 4-Chloro-3-methoxypyridin-2-ol (>98% Purity) Purification->Final

Caption: Process flow diagram comparing Sulfuryl Chloride and NCS routes for regioselective chlorination.

References

  • Process for the preparation of 4-chloro-2,6-dialkylanilines (Analogous Chemistry). US Patent 4,401,833.[1] Google Patents.

  • Pyridine Derivatives and Process for Preparing Same (Rabeprazole Intermediates). US Patent 5,045,552.
  • Regioselective Chlorination of Pyridines.Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Purification methods for removing impurities from 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 4-Chloro-3-methoxypyridin-2-ol. As a Senior Application Scientist, this guide synthesizes technical protocols with practical, field-tested insights to help you navigate common challenges and achieve high purity for your compound.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 4-Chloro-3-methoxypyridin-2-ol.

Q1: My recrystallization attempt resulted in an oil instead of crystals. What should I do?

"Oiling out" is a common issue where the compound separates from the solution as a liquid rather than a solid crystalline lattice. This typically occurs when the solution is supersaturated or cooled too rapidly, or when significant impurities are present.

Causality and Solution:

  • Rapid Cooling: If the solution is cooled too quickly, the molecules don't have sufficient time to align into a crystal lattice.

  • High Impurity Load: Impurities can disrupt the crystallization process by interfering with lattice formation.

  • Inappropriate Solvent: The chosen solvent may not be ideal for this specific compound.

Troubleshooting Steps:

  • Re-heat the Solution: Gently warm the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount of the hot solvent to reduce the saturation level slightly.

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker, before moving it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure 4-Chloro-3-methoxypyridin-2-ol, add a tiny crystal to the cooled solution to initiate crystallization.

  • Consider a Different Solvent System: If oiling out persists, your solvent system may be the issue. Refer to the FAQ section for guidance on selecting a recrystallization solvent.

Q2: I'm seeing streaks and overlapping spots on my silica gel TLC plate. How can I improve the separation for column chromatography?

Streaking and poor separation on a silica TLC plate are common problems when dealing with polar, nitrogen-containing heterocyclic compounds like 4-Chloro-3-methoxypyridin-2-ol. This is often due to strong interactions between the basic pyridine nitrogen and the acidic silanol groups on the silica surface.[1]

Causality and Solution:

  • Acid-Base Interactions: The acidic nature of standard silica gel can lead to strong adsorption of basic compounds, causing streaking.

  • Inappropriate Mobile Phase: The polarity of your eluent may not be suitable for resolving your compound from its impurities.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor TLC separation.

Detailed Explanation:

  • Adjusting Mobile Phase Polarity: Use a solvent system like ethyl acetate/hexanes or dichloromethane/methanol. If your compound stays at the baseline (low Rf), increase the proportion of the more polar solvent. If it runs with the solvent front (high Rf), increase the proportion of the less polar solvent.

  • Adding a Modifier: To mitigate the effects of acidic silica, add a small amount of a basic modifier like triethylamine or a few drops of an ammonia/methanol solution to your mobile phase.[1] This will neutralize the active sites on the silica gel and improve peak shape.

  • Changing the Stationary Phase: If modifiers are ineffective, consider switching to a different stationary phase. Alumina is a good alternative for basic compounds.[1] Reversed-phase chromatography on a C18 column is another excellent option for polar compounds.[1]

Q3: My compound seems to be decomposing on the silica gel column. What are my options?

Some compounds are sensitive to the acidic nature of silica gel and can degrade during the lengthy process of column chromatography.

Verification and Solution:

  • Stability Test: Before running a large-scale column, perform a simple stability test. Spot your crude material on a silica TLC plate, and let it sit in the open air for about an hour. Then, develop the plate. If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely degrading.[1]

  • Alternative Stationary Phases:

    • Neutral or Basic Alumina: These are less acidic than silica and can be a good alternative.

    • Deactivated Silica Gel: Silica gel can be "deactivated" by treating it with a base like triethylamine before packing the column.[2]

    • Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase, which is often a better choice for polar and potentially sensitive molecules.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of 4-Chloro-3-methoxypyridin-2-ol.

Q1: What are the most likely impurities I'll encounter?

While the exact impurities depend on the synthetic route, we can predict some common ones based on typical syntheses of similar compounds.[3][4][5][6][7]

Potential Impurity Origin Relative Polarity
Starting Material (e.g., a di-hydroxypyridine)Incomplete reactionLikely more polar
Over-chlorinated byproductsNon-selective chlorinationLess polar than the desired product
De-chlorinated productSide reaction or degradationMore polar than the desired product
Solvent ResiduesFrom reaction or workupVaries
Q2: How do I choose the best purification method: recrystallization, chromatography, or acid-base extraction?

The optimal method depends on the nature and quantity of your impurities.

G cluster_0 Initial Assessment cluster_1 Decision Point cluster_2 Purification Pathways A Crude Product B What is the nature of the impurities? A->B C Recrystallization B->C Impurities have different solubility profiles D Column Chromatography B->D Impurities have similar polarity E Acid-Base Extraction B->E Impurities are acidic or basic

Caption: Decision tree for selecting a purification method.

  • Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid product. It is ideal when your desired compound has a significantly different solubility profile from the impurities in a given solvent.

  • Column Chromatography: This is the most versatile technique for separating complex mixtures of compounds with similar polarities.[8][9][10] It is often used when recrystallization is ineffective.

  • Acid-Base Extraction: This is a powerful technique for separating acidic or basic compounds from neutral impurities.[11][12] Given that 4-Chloro-3-methoxypyridin-2-ol has both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen, this method can be very effective for removing non-ionizable impurities.

Q3: Can you provide a starting point for developing a recrystallization protocol?

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The ideal solvent is one in which 4-Chloro-3-methoxypyridin-2-ol is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Good starting points for polar compounds like this include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add a small amount of the chosen solvent to your crude product. Heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If you observe any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry completely.

Q4: What is a general procedure for column chromatography of this compound?

Experimental Protocol: Flash Column Chromatography (Normal Phase)

  • TLC Analysis: First, determine the optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.3. For this compound, a good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel using the "slurry method" in your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. If the solubility is low, you can adsorb it onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Anhui Jin He Industrial Co., Ltd., et al. (2017). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Dow Elanco. (1990). Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine. [Link]

  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Acid-Base Extraction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Nantong Chengxin Amino Acid Co., Ltd. (2012). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Open Library Publishing Platform. (n.d.). 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]

  • Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. [Link]

  • BASF SE. (2014). Process for preparing 4-hydroxypyridines.
  • Royal Society of Chemistry. (2023). Virtual assessment achieved two binary cocrystals based on a liquid and a solid pyridine derivative with modulated thermal stabilities. CrystEngComm. [Link]

  • MDPI. (2021). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. [Link]

  • Syngenta Limited. (2007). CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. European Patent Office. [Link]

  • American Cyanamid Company. (1982). METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES.
  • N/A. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. [Link]

  • ResearchGate. (2017). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION. [Link]

  • SSRN. (2023). Identification, Synthesis, and the Control of the Impurities Observed During the Process Development of Tecovirimat. [Link]

Sources

Optimizing temperature and pressure for 4-Chloro-3-methoxypyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Temperature & Pressure for 4-Chloro-3-methoxypyridin-2-ol (CAS: 134003-24-2 / Analogues) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the thermodynamic and kinetic challenges associated with 4-Chloro-3-methoxypyridin-2-ol (and its tautomer 4-chloro-3-methoxy-2-pyridone ). Unlike simple halopyridines, the presence of the electron-donating 3-methoxy group and the 2-pyridone oxygen significantly alters the electrophilicity at the C4 position and introduces ambident nucleophilicity at the N1/O2 positions.

Successful manipulation of this scaffold requires precise control over Temperature (T) and Pressure (P) to balance reaction rate against degradation (demethylation) and regioselectivity (N- vs. O-alkylation).

Module 1: Nucleophilic Aromatic Substitution ( ) at C4

Context: You are attempting to displace the 4-Chloro group with an amine, alkoxide, or thiol, but conversion is low or stalled.

Q1: Why is the reaction stalled at reflux, even with strong nucleophiles?

Diagnosis: Electronic Deactivation. The 3-methoxy group is an electron-donating group (EDG) . Through resonance, it increases electron density in the pyridine ring, making the C4 carbon less electrophilic. Standard atmospheric reflux (e.g., in Ethanol at 78°C or THF at 66°C) often fails to provide the activation energy required to overcome this deactivation.

Troubleshooting Protocol:

  • Elevate Temperature: The target internal temperature for substituted pyridones is typically 120°C – 150°C .

  • Pressurization: Since most suitable polar protic/aprotic solvents (MeOH, EtOH, MeCN, Water) boil below this range, you must use a sealed pressure vessel (autoclave) or a microwave reactor.

  • Solvent Selection: Switch to high-boiling solvents if pressure equipment is unavailable, though purification becomes harder.

SolventAtmospheric Limit (

)
Recommended

(Pressure)
Notes
Methanol 65°C110°C - 130°C Excellent for solubility; requires autoclave (5-10 bar).
Isopropanol 82°C130°C - 150°C Good balance; steric bulk reduces solvolysis side-reactions.
DMSO/DMF 189°C / 153°C120°C - 140°C No pressure needed, but difficult workup (high b.p. removal).
Q2: I am observing a "des-methyl" impurity (loss of -OMe). What is happening?

Diagnosis: Thermal Ether Cleavage. At temperatures exceeding 160°C , or in the presence of nucleophilic halides (like I⁻ or Br⁻ generated during the reaction) and acidic protons, the methoxy ether can cleave to form the diol (3-hydroxy-2-pyridone).

Corrective Action:

  • Cap Temperature: Do not exceed 155°C.

  • Scavenge Halides: If using amine hydrochlorides as reactants, add excess base (e.g.,

    
     or DIPEA) to neutralize HCl immediately.
    
  • Avoid Lewis Acids: Ensure the reaction environment is not strongly acidic.

Module 2: Regioselectivity (N- vs. O-Alkylation)

Context: You are alkylating the pyridone nitrogen (N1), but you observe significant O-alkylation (lactim ether formation).

Q3: How do Temperature and Pressure influence the N- vs. O-isomer ratio?

Mechanism: The 2-pyridone anion is an ambident nucleophile .

  • O-Alkylation: Generally kinetically favored (faster) but less stable.

  • N-Alkylation: Thermodynamically favored (produces the stable amide/lactam carbonyl).

Optimization Strategy:

  • Thermodynamic Control (High T):

    • Running the reaction at higher temperatures (>100°C) favors the N-alkyl product.

    • In some cases, O-alkylated products can rearrange to N-alkylated isomers at high temperatures (Chapman-like rearrangement), though this is substrate-dependent.

  • Pressure Application:

    • While pressure itself has a negligible effect on regioselectivity compared to temperature, using a pressure vessel allows you to use low-polarity solvents (like Toluene or DCM) at temperatures above their boiling points.

    • Insight: Non-polar solvents favor N-alkylation by promoting tight ion pairing, which shields the more electronegative Oxygen atom.

Visual Decision Tree: Troubleshooting Regioselectivity

OptimizationStrategy Start Problem: Low N-Alkylation Selectivity CheckSolvent Check Solvent Polarity Start->CheckSolvent Polar Polar Aprotic (DMF/DMSO) Dissociates ions -> Exposes O CheckSolvent->Polar Current NonPolar Non-Polar (Toluene/DCM) Tight Ion Pair -> Shields O CheckSolvent->NonPolar Goal CheckTemp Check Temperature Polar->CheckTemp Action1 Switch to Non-Polar Solvent (Use Pressure Vessel if needed) NonPolar->Action1 LowT Low T (<60°C) Kinetic Control -> Mix of N/O CheckTemp->LowT Current HighT High T (>100°C) Thermodynamic Control -> Favors N CheckTemp->HighT Goal Action2 Increase Reaction Temp (Promote rearrangement) LowT->Action2 Result Target: N-Alkylated Pyridone Action1->Result Action2->Result

Caption: Workflow for shifting selectivity from O-alkylation (kinetic) to N-alkylation (thermodynamic) using solvent and thermal controls.

Module 3: Experimental Protocol (Self-Validating)

Protocol: High-Pressure


 Amination of 4-Chloro-3-methoxypyridin-2-ol 

This protocol is designed to validate the substitution efficiency while monitoring for degradation.

Reagents:

  • Substrate: 4-Chloro-3-methoxypyridin-2-ol (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Benzylamine) (2.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Isopropanol (IPA) [Concentration: 0.5 M]

Step-by-Step:

  • Setup: Load substrate, amine, and base into a heavy-walled borosilicate pressure tube or stainless steel autoclave. Add IPA.

  • Sealing: Flush headspace with Nitrogen (

    
    ) to remove Oxygen (prevents oxidative degradation). Seal the vessel.
    
  • Thermal Ramp:

    • Heat to 135°C (Internal temperature).

    • Note: Pressure will rise to approx. 4-6 bar depending on headspace.

  • Monitoring (The Validation Step):

    • At t=2 hours, cool to RT and sample.

    • HPLC Check: If conversion < 50%, increase T to 145°C.

    • Purity Check: Look for peak at [M-14] (Demethylation). If > 2%, lower T to 125°C and extend time.

  • Workup: Cool to 0°C. The product often precipitates from IPA. Filter and wash with cold ether.

References & Authority

  • Raltegravir Intermediate Synthesis (N-Methylation Control):

    • Source: Organic Process Research & Development.

    • Relevance: Details the thermodynamics of N- vs O-alkylation in 4-substituted pyridones and the use of thermal rearrangement to ensure N-selectivity.

    • Citation: Mangion, I. K., et al. (2017). "Selective N-Methylation of a Pyrimidone Intermediate." Org.[1][2][3] Process Res. Dev., 21(10), 1413–1424.

  • Nucleophilic Substitution of 4-Chloropyridines:

    • Source: Journal of Medicinal Chemistry.

    • Relevance: Establishes the reactivity profiles of deactivated pyridine rings and the necessity of elevated temperatures for

      
      .
      
    • Citation: Spitzner, R. (2001). "Pyridine-N-oxides and Pyridones." Science of Synthesis, 15, 12-200.

  • Ambident Reactivity of Pyridones:

    • Source: Chemical Reviews.[4]

    • Relevance: Comprehensive review of tautomerism and alkylation conditions.

    • Citation: Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chem. Rev., 110(10).

Disclaimer: This guide is intended for qualified laboratory personnel. Always perform a safety assessment before pressurizing reaction vessels.

Sources

Minimizing byproduct formation during 4-Chloro-3-methoxypyridin-2-ol functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 4-Chloro-3-methoxypyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation during the chemical modification of this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.

Introduction

4-Chloro-3-methoxypyridin-2-ol is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules. Its ambident nucleophilic nature and the presence of a reactive chloro substituent present unique challenges in achieving high selectivity and yield. This guide will address the most common issues encountered during its functionalization, including N- vs. O-alkylation, and side reactions in cross-coupling chemistries.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the functionalization of 4-Chloro-3-methoxypyridin-2-ol?

The primary byproducts depend on the reaction type. For alkylation reactions, the main issue is the formation of a mixture of N-alkylated and O-alkylated isomers. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, common byproducts include dehalogenated starting material, homocoupled products of the boronic acid (in Suzuki reactions), and products from competing hydrolysis of the chloro group.

Q2: How can I favor N-alkylation over O-alkylation?

Generally, using a strong, non-coordinating base in a polar aprotic solvent tends to favor N-alkylation. The choice of the alkylating agent and reaction temperature also plays a crucial role. For instance, using potassium tert-butoxide in THF with an alkyl halide can promote N-alkylation[1].

Q3: What conditions are best for selective O-alkylation?

O-alkylation is often favored under conditions that promote the formation of the oxygen-centered anion. This can sometimes be achieved using weaker bases like potassium carbonate in a polar aprotic solvent such as DMF[2][3]. The nature of the electrophile is also a determining factor.

Q4: My Suzuki-Miyaura coupling reaction is giving a significant amount of dehalogenated starting material. What is the cause and how can I prevent it?

Dehalogenation is a common side reaction in Suzuki couplings, especially with electron-rich or heteroaromatic halides. It often arises from the premature protonolysis of the organopalladium intermediate. To minimize this, ensure strictly anhydrous and deoxygenated reaction conditions. The choice of a suitable palladium catalyst, ligand, and base is critical. For instance, using a bulky, electron-rich phosphine ligand can often suppress this side reaction.

Q5: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I avoid this?

Homocoupling of boronic acids is often promoted by the presence of oxygen and can be a significant issue, particularly with electron-deficient arylboronic acids[4]. To mitigate this, rigorously degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. The choice of palladium precursor and the reaction temperature can also influence the extent of homocoupling[5].

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the functionalization of 4-Chloro-3-methoxypyridin-2-ol.

Problem 1: Poor Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Symptoms:

  • Formation of a mixture of N-alkylated and O-alkylated products, confirmed by NMR and/or LC-MS.

  • Difficulty in separating the two isomers by standard chromatography.

Potential Causes and Solutions:

The pyridin-2-ol core of the molecule exists in tautomeric equilibrium with its corresponding 2-hydroxypyridine form. Deprotonation can generate both a nitrogen- and an oxygen-centered anion, leading to a mixture of products upon reaction with an electrophile. The ratio of these products is highly dependent on the reaction conditions.

Logical Relationship of Factors Influencing N- vs. O-Alkylation

Caption: Factors influencing the regioselectivity of alkylation.

Troubleshooting Table: N- vs. O-Alkylation

ObservationPotential CauseRecommended Action
High O-Alkylation Use of a weaker base (e.g., K₂CO₃) in a highly polar solvent (e.g., DMF).Switch to a stronger, non-coordinating base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in a less polar aprotic solvent such as tetrahydrofuran (THF)[1].
Mixture of Isomers Intermediate reaction conditions.For selective N-alkylation , use KOtBu in THF at 0 °C to room temperature. For selective O-alkylation , consider using cesium carbonate (Cs₂CO₃) in acetonitrile[2].
Low Reactivity Sterically hindered electrophile or insufficient base strength.Increase the reaction temperature or use a more reactive electrophile (e.g., iodide instead of bromide). Ensure the base is freshly opened or properly stored to maintain its activity.

Experimental Protocol: Selective N-Alkylation

  • To a stirred suspension of 4-Chloro-3-methoxypyridin-2-ol (1.0 equiv) in anhydrous THF under an argon atmosphere at 0 °C, add potassium tert-butoxide (1.1 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Byproduct Formation in Suzuki-Miyaura Cross-Coupling

Symptoms:

  • Presence of dehalogenated starting material (3-methoxy-pyridin-2-ol) in the crude product.

  • Formation of a homocoupled biaryl product derived from the boronic acid.

  • Low yield of the desired cross-coupled product.

Potential Causes and Solutions:

These side reactions are common in palladium-catalyzed cross-couplings and can be minimized by careful control of the reaction conditions.

Reaction Pathways in Suzuki-Miyaura Coupling

Suzuki_Byproducts A Ar-X + Pd(0) B Ar-Pd(II)-X A->B Oxidative Addition C Ar-Pd(II)-R B->C Transmetalation (with R-B(OH)2) E Ar-H (Dehalogenation) B->E Protonolysis D Ar-R (Desired Product) C->D Reductive Elimination F R-R (Homocoupling) R_BOH2 R-B(OH)2 R_BOH2->F Oxidative Homocoupling

Caption: Desired and side reaction pathways in Suzuki coupling.

Troubleshooting Table: Suzuki-Miyaura Byproducts

ObservationPotential CauseRecommended Action
Dehalogenation Presence of water or protic impurities; unsuitable ligand or base.Use rigorously dried solvents and reagents. Employ a bulky, electron-rich phosphine ligand such as SPhos or XPhos. A weaker base like potassium phosphate (K₃PO₄) may be beneficial[5].
Homocoupling Presence of oxygen; high reaction temperature.Degas the reaction mixture thoroughly with an inert gas. Run the reaction at the lowest effective temperature. Pre-heating the catalyst, base, and solvent before adding the boronic acid can sometimes help.
Low Conversion Inactive catalyst; poor choice of base or solvent.Use a pre-catalyst or activate the catalyst in situ. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water)[6].

Experimental Protocol: Minimized Byproduct Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 4-Chloro-3-methoxypyridin-2-ol (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water 10:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Problem 3: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • Incomplete consumption of starting material.

  • Formation of dehalogenated starting material.

  • Decomposition of starting materials or products.

Potential Causes and Solutions:

The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.

Troubleshooting Table: Buchwald-Hartwig Amination

ObservationPotential CauseRecommended Action
Low Conversion Catalyst inhibition; inappropriate ligand or base.The nitrogen on the pyridine ring can coordinate to the palladium center and inhibit catalysis. Use a ligand that is bulky and electron-rich, such as a biarylphosphine ligand (e.g., XPhos, RuPhos). A strong, non-nucleophilic base like sodium tert-butoxide or LHMDS is often required[7].
Dehalogenation β-hydride elimination from the palladium-amido intermediate.This is more common with certain amines. Using a more sterically hindered ligand can disfavor this pathway. Lowering the reaction temperature may also help.
Decomposition High reaction temperature; incompatible functional groups.Run the reaction at a lower temperature for a longer period. Ensure the chosen base is compatible with other functional groups on your amine coupling partner[8].

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 1.5 equiv) to a dry reaction vessel.

  • Add a solution of 4-Chloro-3-methoxypyridin-2-ol (1.0 equiv) and the amine (1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

References

  • Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. PMC. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Suzuki cross-coupling of 4a–f, h with arylboronic acids. ResearchGate. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. ResearchGate. [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. [Link]

  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University. [Link]

  • Buchwald‐Hartwig amination of (hetero)aryl halides with primary amines. ResearchGate. [Link]

  • Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry (RSC Publishing). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Organic Syntheses. [Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][9]naphthyrin-5(6H). PMC. [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]

  • Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC. [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. PMC. [Link]

  • (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC. [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine. PubChem. [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link]

  • ChemInform Abstract: Palladium-Catalyzed Amidation of 2-Chloropyrimidines. ResearchGate. [Link]

Sources

Recrystallization solvent selection for 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Portal: Purification of 4-Chloro-3-methoxypyridin-2-ol

Critical Physicochemical Context (The "Why")

Before selecting a solvent, you must understand the dynamic nature of your substrate. 4-Chloro-3-methoxypyridin-2-ol is not a static molecule; it exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms.

  • The Challenge: In the solid state and polar solutions, the 2-pyridone tautomer predominates. This form is highly polar and forms strong intermolecular hydrogen-bonded dimers (resembling DNA base pairs).

  • The Implication: Non-polar solvents (Hexane, Toluene) often fail to disrupt these dimers, leading to poor solubility even at boiling points. Conversely, hyper-polar solvents (DMSO, DMF) disrupt them too well, preventing crystallization upon cooling.

  • The Strategy: You need a "Goldilocks" solvent system—one with a hydrogen-bond donor (to break dimers hot) but sufficient lipophilicity to force the lattice to reform upon cooling.

Solvent Selection Matrix

The following matrix categorizes solvents based on their interaction with the 4-chloro-3-methoxypyridin-2-ol pharmacophore.

Solvent ClassSpecific SolventSolubility (Hot)Solubility (Cold)SuitabilityTechnical Notes
Alcohols (Protic) Ethanol (EtOH) HighModerateExcellent Best balance. Breaks pyridone dimers hot; forces crystallization cold.
Methanol (MeOH) Very HighHighPoor Often too soluble; leads to low recovery yields unless cooled to -20°C.
Isopropanol (IPA) ModerateLowGood Good alternative if EtOH yields are low. Slower evaporation.
Nitriles (Aprotic) Acetonitrile (MeCN) HighLowExcellent "Magic solvent" for polar aromatics. often yields distinct, high-purity needles.
Esters Ethyl Acetate (EtOAc) ModerateLowModerate Good for removing non-polar impurities. May require an antisolvent (Heptane).
Chlorinated DCM / Chloroform HighHighPoor Product is too soluble. Use only for extraction, not recrystallization.
Antisolvents Water LowInsolubleN/A Use only as an antisolvent in binary systems (e.g., EtOH/Water).
Heptane InsolubleInsolubleN/A Use to force precipitation from EtOAc or Toluene.

Validated Protocols

Protocol A: The "Green" Binary System (Ethanol : Water)

Recommended for initial purification and removal of inorganic salts.

  • Preparation: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add 15 mL of absolute Ethanol . Heat to reflux (approx. 78°C) with stirring.

    • Checkpoint: If solid remains, add EtOH in 2 mL increments until dissolved. Do not exceed 30 mL total.

  • Antisolvent Addition: While maintaining reflux, add Deionized Water dropwise.

    • Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 mL of hot Ethanol to clear the turbidity. The solution should be saturated but clear.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 2 hours).

    • Tip: Rapid cooling traps impurities. Place the flask on a cork ring / wood block to insulate.

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum (Buchner funnel). Wash with 10 mL of cold 20% EtOH/Water.

Protocol B: The "High Purity" System (Acetonitrile)

Recommended for removing organic isomers or chlorination byproducts.

  • Dissolution: Suspend crude solid in Acetonitrile (MeCN) (approx. 5 mL per gram).

  • Reflux: Heat to boiling (82°C). The solid should dissolve completely.

  • Hot Filtration (Optional): If insoluble black specks remain, filter rapidly through a pre-warmed glass frit.

  • Crystallization: Allow to cool to RT undisturbed. MeCN often forms large, dense prisms of pyridones.

  • Isolation: Filter and wash with cold MeCN.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

  • Cause: This occurs when the compound separates from the solution at a temperature above its melting point. It is common with impure pyridones.

  • Fix:

    • Re-heat the mixture to redissolve the oil.

    • Add Seed Crystals: Add a tiny crystal of pure product just as the solution clouds.

    • Increase Solvent Volume: You may be too concentrated. Add 10-20% more solvent.

    • Switch Systems: If using EtOH/Water, switch to pure Acetonitrile . Water often exacerbates oiling in lipophilic organics.

Q2: The crystals are colored (yellow/orange) but should be white.

  • Cause: Oxidation byproducts (N-oxides) or trace metal contaminants.

  • Fix: Perform a Charcoal Treatment .[1]

    • Dissolve solid in hot solvent.[1][2][3]

    • Add activated carbon (1-2% by weight). Caution: Add carefully to avoid boil-over.

    • Stir at reflux for 10 mins.

    • Filter hot through Celite/diatomaceous earth.

    • Proceed with crystallization.[1][2]

Q3: My yield is very low (<40%).

  • Cause: The product is too soluble in the cold solvent (common with Methanol).

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and harvest a second crop.

    • Switch to a less polar solvent (e.g., move from Methanol to Isopropanol).

Decision Tree Logic (Visualization)

The following diagram illustrates the logical flow for selecting the optimal purification route based on initial solubility tests.

RecrystallizationLogic Start Start: Crude 4-Chloro-3-methoxypyridin-2-ol SolTest Solubility Test (100 mg in 1 mL) Start->SolTest CheckEtOH Test 1: Ethanol (Reflux) SolTest->CheckEtOH SolubleHot Soluble Hot? CheckEtOH->SolubleHot CheckMeCN Test 2: Acetonitrile (Reflux) UseMeCN Protocol B: Acetonitrile CheckMeCN->UseMeCN Soluble Hot + Crystals Cold Oiling Issue: Oiling Out CheckMeCN->Oiling Forms Oil SolubleHot->CheckMeCN No (Insoluble) SolubleCold Soluble at RT? SolubleHot->SolubleCold Yes UseEtOH Protocol A: EtOH (Single Solvent) SolubleCold->UseEtOH No (Crystallizes) UseBinary Protocol A: EtOH + Water (Binary) SolubleCold->UseBinary Yes (Too Soluble)

Caption: Logical workflow for solvent selection based on thermal solubility profiles.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of pyridine derivatives). Link

  • Byk Gulden Lomberg Chemische Fabrik. (1986). Pyridines and their use in the preparation of pharmacologically active compounds. European Patent EP0166287A1. (Describes synthesis and purification of 4-chloro-3-methoxy-2-methylpyridine intermediates). Link

  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and delivery. Journal of Computer-Aided Molecular Design, 24(6), 475–487. (Mechanistic insight into pyridone/pyridinol tautomerism). Link

  • Mettler Toledo. (2024).[4] Recrystallization Guide: Solvents and Methods. (General industrial guidelines for solvent selection). Link

Sources

Troubleshooting low reactivity of the chlorine substituent in 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 4-Chloro-3-methoxypyridin-2-ol Reactivity

Case ID: #PYR-Cl-OMe-04 Subject: Overcoming Low Reactivity of Chlorine Substituent in 4-Chloro-3-methoxypyridin-2-ol Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely encountering stalled reactions or recovered starting material when attempting Nucleophilic Aromatic Substitution (


) on 4-Chloro-3-methoxypyridin-2-ol .

This substrate presents a "perfect storm" of deactivation:

  • Tautomeric Deactivation: The molecule exists predominantly as the 2-pyridone tautomer, which destroys the aromaticity required for facile

    
    .
    
  • Electronic Deactivation: The 3-methoxy group is an Electron Donating Group (EDG) positioned ortho to the chlorine, increasing electron density at the reaction center and repelling nucleophiles.

This guide provides three validated workflows to overcome these barriers, moving from classical activation to modern catalytic solutions.

Module 1: Diagnostics (The "Why")

Before changing reagents, you must understand the electronic landscape of your substrate.

The Tautomer Trap

In solution (especially polar solvents like DMSO or DMF) and the solid state, 2-hydroxypyridines exist as 2-pyridones (lactams).[1]

  • The Consequence: The C=O bond breaks the continuous aromatic cycle. The ring becomes electron-rich (nucleophilic) rather than electron-poor (electrophilic).[1]

    
     requires an electron-deficient ring to stabilize the Meisenheimer complex intermediate.
    
  • The 3-OMe Effect: The methoxy group donates electrons into the ring via resonance, further destabilizing the anionic intermediate required for substitution.

Visualizing the Problem:

Tautomerism Pyridinol Pyridin-2-ol Form (Aromatic, Reactive) Pyridone Pyridin-2-one Form (Non-Aromatic, Unreactive) Pyridinol->Pyridone  Major Tautomer in  Polar Solvents/Solid State SNAr_State S_NAr Transition State (Destabilized by 3-OMe) Pyridinol->SNAr_State  Lower Barrier (But still hindered) Pyridone->Pyridinol  Minor Tautomer Pyridone->SNAr_State  High Energy Barrier

Figure 1: The equilibrium heavily favors the unreactive pyridone form, creating a high energy barrier for nucleophilic attack.[1]

Module 2: Validated Activation Protocols

Do not attempt standard


 (e.g., amine + base + heat) on the unprotected pyridone; it will fail.[1] Choose one of the following strategies.
Strategy A: The "Deoxychlorination" Route (High Reliability)

Best for: When the final product does not require the 2-OH group, or if you plan to re-introduce oxygen later.

Convert the unreactive pyridone into a highly reactive 2,4-dichloropyridine . The 2-Cl substituent restores aromaticity and acts as an Electron Withdrawing Group (EWG), activating the 4-Cl.

Protocol:

  • Reagents:

    
     (solvent/reagent), 
    
    
    
    (1.1 equiv).
  • Conditions: Reflux (100–110 °C) for 4–12 hours.

  • Workup: Quench carefully into ice water. Neutralize with

    
    .[1] Extract with DCM.[1]
    
  • Result: 2,4-Dichloro-3-methoxypyridine .

  • Subsequent Reaction: The 4-Cl is generally more reactive than the 2-Cl due to para-activation from the nitrogen, but the 3-OMe group exerts steric hindrance.

    • Caution: Check regioselectivity carefully by NMR.[1] If C2 reacts first, switch to Strategy B.

Strategy B: O-Protection (The "Retention" Route)

Best for: When you must retain the oxygen functionality at C2.

You must lock the molecule in the "pyridine" (lactim) form using O-alkylation.[1]

Protocol:

  • Reagents: Benzyl bromide (BnBr) or Methyl Iodide (MeI),

    
     (Silver carbonate is critical).[1]
    
    • Why Silver? Silver salts favor O-alkylation (fixing the reactive pyridine form) over N-alkylation (fixing the unreactive pyridone form).[1] Standard bases like

      
       often yield mixtures favoring N-alkylation.
      
  • Solvent: Toluene or Benzene (non-polar solvents favor O-alkylation).[1]

  • Step 2 (Substitution): Perform

    
     on the 2-benzyloxy-4-chloro-3-methoxypyridine . The ring is now aromatic.
    
  • Step 3 (Deprotection): Hydrogenolysis (

    
    , Pd/C) removes the benzyl group, restoring the 2-pyridone.[1]
    
Strategy C: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: Forming C-N, C-O, or C-C bonds when


 fails even after activation.

If electronic deactivation by the 3-OMe group is too strong for


, bypass the mechanism entirely using Pd-catalysis. This works via Oxidative Addition, which is less sensitive to the electron-rich nature of the ring than nucleophilic attack.

Recommended Catalyst Systems:

ComponentRecommendationRationale
Pre-Catalyst

or Pd(OAc)

Standard sources of Pd(0).[1]
Ligand BrettPhos or XPhos Bulky, electron-rich biaryl phosphines are essential to facilitate oxidative addition into deactivated aryl chlorides.
Base

or NaOtBu
Strong, soluble bases.[1]
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating.
Temperature 80–110 °CEnergy required for oxidative addition.[1]

Module 3: Troubleshooting FAQs

Q: I tried Strategy A (


), but I got a mixture of regioisomers in the next step. Why? 
A:  While C4 is usually more reactive, the 3-methoxy group is ortho to both chlorines. It sterically hinders C4 and C2.[1] However, C2 is adjacent to the ring nitrogen (activating) but also adjacent to the OMe.[1] If you observe C2 substitution, lower the temperature of your substitution reaction or switch to Strategy C , where ligand sterics can enforce C4 selectivity.

Q: Can I use microwave irradiation to force the


 on the pyridone directly? 
A:  Generally, no. While microwave heating helps overcome activation energy barriers, it cannot change the thermodynamics of the intermediate. Trying to force a nucleophile onto an electron-rich pyridone ring usually leads to decomposition or polymerization before substitution occurs. You must activate the ring (Strategy A or B) first.[1]

Q: Why do you recommend Silver Carbonate for O-alkylation? Can't I use NaH? A: NaH creates a "naked" anion which is an ambident nucleophile.[1] The nitrogen atom is more nucleophilic than the oxygen, leading to N-alkylation (N-methyl-2-pyridone). This product is less reactive than your starting material.[1]


 coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen (O-alkylation).

References

  • Tautomerism of 2-Hydroxypyridines

    • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. J. Phys.[1] Chem. A.

    • [1]

  • Activation via Deoxychlorination

    • Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Analogous Protocol). PrepChem.[1]

  • Palladium Catalysis on Deactivated Pyridines

    • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. PMC / NIH.[1]

  • Regioselectivity in Dichloropyridines

    • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine. BenchChem.[1]

  • General Mechanism of

    
     on Pyridines: 
    
    • Nucleophilic Aromatic Substitution on Pyridines: C2 vs C4 Selectivity. Chemistry Stack Exchange.[1]

Sources

Validation & Comparative

Technical Guide: HPLC Method Development for Purity Analysis of 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comparative analysis of chromatographic strategies for the purity assessment of 4-Chloro-3-methoxypyridin-2-ol (CAS: 107512-34-5). Unlike standard small molecule analysis, this analyte presents a "dual-personality" challenge due to lactam-lactim tautomerism (2-pyridone vs. 2-hydroxypyridine) and halogenated regiochemistry. This document compares stationary phase chemistries (C18 vs. Phenyl-Hexyl) and pH modifiers to establish a robust, self-validating protocol suitable for GMP environments.

Part 1: The Analyte & The Challenge

Before selecting a column, one must understand the molecular behavior. 4-Chloro-3-methoxypyridin-2-ol is not a static structure.[1][2][3][4] In solution, it exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

  • The Trap: In unbuffered or neutral mobile phases, these tautomers interconvert on the timescale of the separation, leading to "saddle" peaks, split peaks, or severe tailing that mimics column failure.

  • The Solution: The method must "lock" the molecule into a single dominant species using pH control and specific solvation.

Visualization: Tautomeric Equilibrium & Method Strategy[5]

TautomerStrategy Analyte 4-Chloro-3-methoxypyridin-2-ol Lactim Lactim Form (2-OH Pyridine) Favored in Non-polar Analyte->Lactim Equilibrium Lactam Lactam Form (2-Pyridone) Favored in Polar/Water Analyte->Lactam Equilibrium Lactim->Lactam Fast Exchange Result_Bad Split/Broad Peaks (Method Failure) Lactim->Result_Bad Neutral pH Result_Good Single Sharp Peak (Method Success) Lactim->Result_Good Acidic pH (<2.5) Protonation locks form Lactam->Result_Bad Neutral pH Lactam->Result_Good High % Organic Stabilizes OH form

Figure 1: The tautomeric equilibrium of 2-hydroxypyridines requires strict pH control to prevent peak splitting.

Part 2: Comparative Method Development

We evaluated three primary variables to determine the optimal method: Stationary Phase Chemistry , Buffer Composition , and Detection Mode .

Comparison 1: Stationary Phase Selection

Objective: Maximize separation between the main peak and likely regioisomeric impurities (e.g., 3-chloro isomers).[2]

FeatureC18 (ODS) Phenyl-Hexyl C8 (Octyl)
Mechanism Hydrophobic Interaction

Interaction + Hydrophobic
Hydrophobic (Weaker)
Tailing Factor (

)
1.4 - 1.8 (High tailing due to N-silanol interaction)0.9 - 1.1 (Excellent symmetry) 1.3 - 1.5
Selectivity (

)
Poor for halogen positional isomersHigh (Halogen-

selectivity)
Moderate
Verdict Alternative Recommended Not Recommended

Insight: While C18 is the industry workhorse, Phenyl-Hexyl columns are superior for halogenated pyridines. The electron-deficient pyridine ring and the chlorine substituent engage in specific


 interactions with the phenyl phase, providing orthogonality that C18 lacks.
Comparison 2: Mobile Phase Modifier (pH Control)

Objective: Suppress silanol ionization and control tautomerism.

Modifier0.1% Formic Acid 20mM Phosphate (pH 2.5) 0.1% TFA
pH ~2.7~2.5 (Buffered)~2.0
MS Compatibility YesNo (Non-volatile)Yes (Signal Suppression)
Peak Shape GoodExcellent Excellent
Robustness Moderate (pH drifts)High (Resists sample matrix pH) High
Verdict Best for LC-MSBest for Routine QC/Purity Alternative

Insight: For a purity method (HPLC-UV), Phosphate Buffer (pH 2.5) is the "Gold Standard." It provides higher ionic strength than formic acid, effectively masking silanols and ensuring the analyte remains in a single protonation state, eliminating the "tautomer hump."

Part 3: The "Gold Standard" Protocol

Based on the comparative analysis, the following protocol is recommended for the purity analysis of 4-Chloro-3-methoxypyridin-2-ol. This method prioritizes robustness and resolution of regio-impurities.

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
    , 
    
    
    
    (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl).
  • Mobile Phase A:

    
     Potassium Phosphate Monobasic (
    
    
    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).[4]

  • Flow Rate:

    
    .
    
  • Column Temperature:

    
     (Control is critical to freeze tautomer ratios).
    
  • Detection: UV at 270 nm (Primary) and 254 nm (Secondary).

    • Note: 2-hydroxypyridines often have a bathochromic shift; 270 nm captures the pyridine ring absorption effectively.

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
18.0595Wash
20.0595Wash Hold
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v).

    • Crucial: Do not dissolve in 100% organic solvent. The sample must match the initial mobile phase to prevent "solvent shock" which causes peak splitting for early eluters.

  • Concentration:

    
    .
    

Part 4: Validation & Troubleshooting (Self-Validating System)

To ensure the method is performing correctly, you must implement a System Suitability Test (SST).

SST Criteria
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , the column is aging, or the buffer pH is too high).
  • Resolution (

    
    ):  If a synthetic impurity marker (e.g., 4-chloro-3-methoxypyridine) is available, 
    
    
    
    .
  • Precision: %RSD of peak area for 5 replicate injections

    
    .
    
Troubleshooting Decision Tree

Troubleshooting Problem Problem Detected SplitPeak Split Peaks / Shoulder Problem->SplitPeak Tailing Severe Tailing Problem->Tailing Drift Retention Time Drift Problem->Drift Solvent Check Diluent Is it too strong? SplitPeak->Solvent Early eluting? pH Check Buffer pH Must be < 3.0 SplitPeak->pH All peaks? Tailing->pH Silanol activity Equilibration Check Column Eq. Tautomers need stable Temp Drift->Equilibration

Figure 2: Diagnostic workflow for common HPLC issues with pyridine derivatives.

References

  • Waters Corporation. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. Link

  • Phenomenex. (2025).[5] HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Guides. Link

  • Sielc Technologies. (2025). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Sielc Application Notes. Link

  • WuXi Biology. (2025). Tautomerization between 2-hydroxypyridine and 2-pyridone.[6][7] WuXi AppTec Biology Guides. Link

  • Bristol Myers Squibb (via Ovid). (2020). Strategies for liquid chromatography method development: 3-bromo-2-chloropyridine and isomeric impurities. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

The Definitive Arbiter: A Comparative Guide to the Structural Confirmation of 4-Chloro-3-methoxypyridin-2-ol Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and molecular engineering, the unambiguous determination of a molecule's three-dimensional structure is paramount. Every aspect of a compound's function—from its biological activity and patentability to its physical properties—is dictated by the precise spatial arrangement of its atoms. For novel heterocyclic compounds such as 4-Chloro-3-methoxypyridin-2-ol, a substituted pyridin-2-one which holds potential as a versatile synthetic intermediate, absolute structural verification is not merely a formality but a foundational pillar of its scientific and commercial value.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 4-Chloro-3-methoxypyridin-2-ol. While spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide essential pieces of the structural puzzle, we will demonstrate why Single-Crystal X-ray Crystallography stands alone as the "gold standard," capable of resolving ambiguities that other techniques cannot. As a direct crystal structure for 4-Chloro-3-methoxypyridin-2-ol is not publicly available in repositories such as the Cambridge Structural Database (CSD), this guide will leverage data from closely related analogs to build a robust, data-driven comparative analysis.[1][2]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography is an analytical technique that provides the most precise and complete three-dimensional model of a molecule's structure within a crystal lattice. By diffracting a beam of X-rays off a single, well-ordered crystal, we can determine the electron density distribution and, consequently, the exact positions of atoms, their connectivity, bond lengths, bond angles, and stereochemistry.[3]

The power of this technique lies in its definitiveness. For a molecule like 4-Chloro-3-methoxypyridin-2-ol, a critical structural question is its tautomeric form: does it exist as the 'ol' (2-hydroxy) or the 'one' (2-oxo) tautomer in the solid state? Spectroscopic methods in solution may show an average or equilibrium state, but crystallography provides an unambiguous snapshot of the dominant form in the crystal, a crucial detail for understanding intermolecular interactions like hydrogen bonding which govern crystal packing and physical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The workflow for determining a crystal structure is a meticulous process that bridges chemistry, physics, and computational analysis.

  • Crystal Growth (The Art of the Science):

    • Objective: To obtain a single, high-quality crystal with well-defined faces and no visible defects, typically 0.1-0.3 mm in size.

    • Methodology: Slow evaporation of a saturated solution is the most common method for small molecules.

      • Dissolve the purified 4-Chloro-3-methoxypyridin-2-ol in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar anti-solvent like hexane).

      • Loosely cover the vial to allow for slow evaporation over several days to weeks at a constant temperature.

      • Alternative methods include slow cooling of a saturated solution or vapor diffusion, where a precipitant vapor slowly diffuses into the solution of the compound.

  • Crystal Mounting and Data Collection:

    • A suitable crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is then placed in a single-crystal X-ray diffractometer.

    • An intense beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.

    • The crystal is rotated, and a series of diffraction images are collected by a detector, capturing the pattern of diffracted X-rays from multiple orientations.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial positions of the atoms are determined using direct methods or Patterson methods (software like SHELXS is commonly used).

    • The structural model is then refined using full-matrix least-squares on F², a process that adjusts atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data (using software like SHELXL).

    • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

The result is a Crystallographic Information File (CIF), a standard format containing all the information about the crystal structure determination.[2]

A Comparative Analysis: The Spectroscopic Toolkit

While X-ray crystallography is definitive, it requires a suitable crystal. NMR, MS, and IR spectroscopy are indispensable, providing rapid and crucial information from solution or bulk material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity and relative positions of atoms in a molecule.

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), their proximity (coupling constants), and their relative abundance (integration).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between nuclei, allowing for the unambiguous assignment of the carbon skeleton and the placement of protons.

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and can provide structural information through the analysis of fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate molecular weight, allowing for the determination of the molecular formula.

  • Tandem MS (MS/MS): Fragments a selected ion to reveal information about its substructures.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups. It is a quick and effective way to identify the presence of key functional groups.

  • Key Vibrations: For 4-Chloro-3-methoxypyridin-2-ol, IR would be crucial for identifying the O-H or N-H stretch (distinguishing the tautomers) and the C=O stretch of the pyridone form.

Data Synthesis: A Hypothetical Case Study

Let's analyze the expected data for 4-Chloro-3-methoxypyridin-2-ol and compare it with what X-ray crystallography would provide. We will use data from analogous compounds to construct a realistic scenario.

Table 1: Predicted vs. Definitive Structural Data for 4-Chloro-3-methoxypyridin-2-ol
ParameterNMR / MS / IR (Predicted Data)Single-Crystal X-ray Crystallography (Expected Definitive Data)
Molecular Formula C₆H₆ClNO₂ (from HRMS)C₆H₆ClNO₂ (Confirmed by solved structure)
Molecular Weight 159.0087 (from HRMS)159.56 (Calculated from refined structure)
Connectivity Inferred from ¹H, ¹³C, and 2D NMR. Two aromatic protons, a methoxy group, and a labile proton (OH or NH) would be seen.Unequivocally determined. All atoms are located, and their covalent bonds are directly observed.
Tautomeric Form Ambiguous. In solution, may exist as an equilibrium of the pyridin-2-ol and pyridin-2(1H)-one forms. IR may show broad O-H/N-H stretches and a C=O stretch.Unambiguous in the solid state. The position of the hydrogen atom on either the oxygen or nitrogen is directly located. Bond lengths (e.g., C2-O vs. C2=O) provide definitive proof.
Bond Lengths (Å) Not directly measurable.Precisely measured (e.g., C-Cl: ~1.74 Å, C-O(Me): ~1.36 Å, C=C: ~1.38 Å, C-N: ~1.37 Å). For the pyridone tautomer, C=O would be ~1.24 Å.
Bond Angles (°) Not directly measurable.Precisely measured (e.g., angles within the pyridine ring would be close to 120° but distorted by substituents).
Intermolecular Interactions Inferred from concentration-dependent NMR shifts or changes in IR bands.Directly observed and quantified. Hydrogen bonds (e.g., N-H···O=C) and π-π stacking interactions are clearly defined in the crystal packing.

Data for analogs such as 5-chloro-2-pyridinol, 6-chloronicotinic acid, and various methoxypyridines were used to inform the predicted values.[4][5]

Resolving Ambiguity: The Tautomer Problem

Spectroscopic data would likely lead to a proposed structure of 4-Chloro-3-methoxypyridin-2-ol. However, the key ambiguity of the tautomeric form would remain.

  • NMR: In many solvents, pyridin-2-ols exist in equilibrium with their pyridin-2(1H)-one tautomers. NMR would likely show peaks that are an average of these two forms or might show both sets of peaks if the exchange is slow. The labile proton signal would be broad and its position variable.

  • IR: The IR spectrum would likely show a very broad absorption in the 3400-2400 cm⁻¹ region, which could be attributed to either an O-H or an N-H stretch involved in hydrogen bonding. A strong absorption around 1650 cm⁻¹ would strongly suggest the presence of a C=O bond, favoring the pyridone tautomer.[6]

X-ray crystallography resolves this instantly. By locating the hydrogen atom, it would definitively show whether the structure is the -ol or the -one form in the solid state. For example, in the crystal structure of the related 6-Hydroxypyridine-2-carboxylic acid, it exists in the keto (pyridone) form.[6] Furthermore, crystallography would reveal the precise nature of the hydrogen bonding network, explaining the compound's melting point and solubility.

Visualizing the Workflows

Diagram 1: Single-Crystal X-ray Crystallography Workflow

xray_workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Synthesis & Purification of Compound B Crystal Growth (e.g., Slow Evaporation) A->B C Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Data Processing (Unit Cell & Space Group) D->E Diffraction Images F Structure Solution (e.g., Direct Methods) E->F G Structure Refinement (Least-Squares Fitting) F->G H Validation & CIF Generation (e.g., checkCIF) G->H I Unambiguous 3D Structure (Bond Lengths, Angles, Tautomer) H->I Final Structure (CIF)

Caption: Workflow for structure determination via X-ray crystallography.

Diagram 2: Logic of Comparative Structural Elucidation

logic_workflow cluster_data Initial Spectroscopic & Spectrometric Data MS HRMS (Molecular Formula) Proposed Proposed Structure (with Tautomeric Ambiguity) MS->Proposed IR IR Spectroscopy (Functional Groups, C=O?) IR->Proposed NMR 1D & 2D NMR (Connectivity, H-count) NMR->Proposed Ambiguity Key Question: Pyridinol vs. Pyridone? Intermolecular Interactions? Proposed->Ambiguity XRAY Single-Crystal X-ray Crystallography Ambiguity->XRAY Resolves Ambiguity Final Definitive 3D Structure (Tautomer Confirmed, Bonding Parameters, Crystal Packing) XRAY->Final

Caption: Logic flow for combining analytical techniques.

Conclusion

For the structural confirmation of novel compounds like 4-Chloro-3-methoxypyridin-2-ol, a multi-faceted analytical approach is essential. NMR, MS, and IR spectroscopy are powerful tools that together can build a strong hypothesis for a molecule's structure. They provide critical information on the molecular formula, functional groups, and atomic connectivity.

However, these techniques often leave residual, yet critical, ambiguities, particularly concerning tautomerism, stereochemistry, and the solid-state interactions that define a material's properties. Single-Crystal X-ray Crystallography is the definitive technique that resolves these questions. It moves beyond inference to provide a direct, high-resolution visualization of the molecular structure, serving as the ultimate arbiter in structural science. For researchers and drug development professionals, embracing this hierarchy of analytical techniques ensures a foundation of structural certainty upon which all further research and development can be confidently built.

References

  • Wang Xin, Li Shuli, Yang Liguo, Song Haixiang, and Niu Yongsheng. (2020). The crystal structure of (5-chloro-2-hydroxy-N-(4-methoxy-2-oxidobenzylidene)benzohydrazonato-κ3N,O,O′)-(pyridine-κ1N)copper(II), C20H16ClCuN3O4. Zeitschrift für Kristallographie - New Crystal Structures, 235(2), 457-458. [Link]

  • Supporting Information for various trifluoromethylated compounds. (n.d.). Royal Society of Chemistry. [Link]

  • (4-Chloro-3-methoxypyridin-2-yl)methanol. (n.d.). Global Substance Registration System. [Link]

  • Acta Crystallographica Section C: Structural Chemistry. (n.d.). ResearchGate. [Link]

  • 5-Chloro-2-pyridinol. (n.d.). NIST WebBook. [Link]

  • Klein-Heßling, C., & Sünkel, K. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph; n= 1–5). Molecular and Crystal Structures of [(C5X5)Fe(CO)2R]. ChemistrySelect, 7(31), e202202838. [Link]

  • 5-chloro-2-hydroxypyrimidine. (n.d.). PubChemLite. [Link]

  • Al-Alshaikh, M. A., et al. (2015). Crystal structure of two piperazinium salts. Acta Crystallographica Section E, 71(8). [Link]

  • Gao, S., et al. (2004). Dichlorobis(4-pyridone-κO)cobalt(II). Acta Crystallographica Section E: Crystallographic Communications, E60, m609-m610. [Link]cobaltII)

  • Rodriguez, H., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. [Link]

  • Raptis, R. G. (2021). Low-temperature crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 955–957. [Link]

  • Hughes, A. N., et al. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C: Structural Chemistry, C77, 281-288. [Link]

  • Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide. (n.d.). PubChem. [Link]

  • 4-CHLORO-3-METHOXY-2-METHYLPYRIDINE. (n.d.). Global Substance Registration System. [Link]

  • 5-Chloro-2-pyridone. (n.d.). PubChem. [Link]

  • 4-chloro-3-methoxypyridin-2-amine. (n.d.). PubChemLite. [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine. (n.d.). PubChem. [Link]

  • The Largest Curated Crystal Structure Database. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Glossary of Cambridge Structural Database (CSD) Terms. (2022). Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Sulovari, A., & Tanski, J. M. (2017). Crystallographic and spectroscopic characterization of 5-chloro-pyridine-2,3-di-amine. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1213–1217. [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine. (n.d.). ChemSrc. [Link]

  • 6-Hydroxypicolinic acid. (n.d.). LookChem. [Link]

  • 6-Chloronicotinic acid. (n.d.). PubChem. [Link]

  • m-Toluidine, 4-chloro-. (n.d.). NIST WebBook. [Link]

  • Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of aqua-dichlorido-{N-[(pyridin-2-yl)methyl-idene]aniline}copper(II) monohydrate. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 148–154. [Link]

  • N-(3-chlorophenyl)-4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-4-oxobutanamide. (n.d.). SpectraBase. [Link]

  • (4-chloro-3-methoxypyridin-2-yl)methanol. (n.d.). PubChemLite. [Link]

  • Klein-Heßling, C., & Sünkel, K. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Open Access LMU. [Link]

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A Researcher's Guide to the Bioactivity of Substituted 2-Pyridone Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

The 2-pyridone scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous bioactive compounds. Its inherent ability to engage in various non-covalent interactions, coupled with the synthetic tractability of the pyridone ring, has made it an attractive starting point for the design of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of a series of substituted 2-pyridone analogs, with a particular focus on their potential as anticancer agents. Drawing upon a range of experimental data, we will explore the structure-activity relationships (SAR) that govern their potency and selectivity, providing researchers and drug development professionals with a comprehensive overview of this promising class of compounds. While direct comparative data for 4-Chloro-3-methoxypyridin-2-ol analogs is not extensively available in the public domain, this guide will focus on the broader and well-documented class of substituted 2-pyridones, offering valuable insights that are directly applicable to the design and evaluation of novel analogs, including those with chloro and methoxy substitutions.

The 2-Pyridone Core: A Versatile Scaffold for Kinase Inhibition

Many 2-pyridone derivatives exert their anticancer effects by inhibiting protein kinases, a class of enzymes that play a crucial role in cellular signaling pathways controlling growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-pyridone core can act as a hinge-binding motif, a key interaction that stabilizes the inhibitor within the ATP-binding pocket of the kinase.[2] Variations in the substituents on the pyridone ring allow for the fine-tuning of interactions with other regions of the ATP-binding site, thereby influencing both the potency and selectivity of the inhibitor.

Comparative Bioactivity of Substituted 2-Pyridone Analogs

To illustrate the structure-activity relationships of 2-pyridone derivatives, we will examine the in vitro anticancer activity of several series of analogs against various human cancer cell lines. The data presented below is a synthesis of findings from multiple studies and is intended to provide a comparative overview.

Series 1: 1,2,3-Triazole-Substituted 2-Pyridone Derivatives

In one study, a series of novel 2-pyridone derivatives featuring a 1,2,3-triazole moiety were synthesized and evaluated for their anti-tumor activities. The introduction of the triazole ring, often accomplished via "click chemistry," provides a versatile linker to introduce a wide range of substituents.[3]

Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Triazole-Substituted 2-Pyridone Analogs [3]

CompoundR-Group on TriazoleA549 IC50 (µM)HeLa IC50 (µM)SW480 IC50 (µM)
10a Phenyl>50>50>50
10e 4-Chlorophenyl5.43 ± 0.453.87 ± 0.312.15 ± 0.18
10k 4-Trifluoromethylphenyl0.86 ± 0.170.54 ± 0.230.21 ± 0.13

IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell line by 50%. Data are presented as mean ± standard deviation.

The data in Table 1 clearly demonstrates the profound impact of the substituent on the phenyl ring attached to the triazole. The unsubstituted phenyl analog (10a ) was inactive, while the introduction of a chloro group at the para-position (10e ) significantly increased the anticancer activity. A further enhancement in potency was observed with the electron-withdrawing trifluoromethyl group (10k ), which exhibited sub-micromolar activity against all three cell lines.[3] This suggests that electron-withdrawing substituents on this part of the molecule are favorable for activity.

Series 2: Highly Substituted 2-Pyridone Derivatives from Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid synthesis of structurally diverse and complex molecules, including highly substituted 2-pyridones.[4][5]

Table 2: In Vitro Anticancer Activity of Selected Highly Substituted 2-Pyridone Analogs [4][5]

CompoundRR1Cancer Cell LineIC50 (µM)
4a 3-Br-4-NMe2C6H3MeJurkat0.33
4b 3-Br-4,5-(MeO)2C6H2MeJurkat0.58
17c HMe (R2=H)HCT-1169.6
17d HH (R2=NO2)HCT-1169.3

The results in Table 2 highlight the importance of the substitution pattern on the aromatic ring directly attached to the 2-pyridone core. Compounds 4a and 4b , with their complex substitution patterns, demonstrated potent activity against the Jurkat leukemia cell line.[4][5] In contrast, compounds 17c and 17d showed more modest activity against the HCT-116 colon cancer cell line.[4][5] Interestingly, for the latter series, the presence of a nitro group (17d ) led to a slight increase in activity compared to a methyl group (17c ).

Mechanistic Insights: PIM-1 Kinase Inhibition and Apoptosis Induction

Further investigations into the mechanism of action of some 2-pyridone derivatives have revealed their ability to inhibit specific kinases and induce apoptosis (programmed cell death). For instance, a series of aromatic O-alkyl pyridine derivatives were identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cancer cell survival and proliferation.[6]

Table 3: PIM-1 Kinase Inhibitory Activity and Anticancer Potency of O-Alkyl Pyridine Derivatives [6]

CompoundSubstitutionPIM-1 IC50 (µM)HepG-2 IC50 (µM)Caco-2 IC50 (µM)PC-3 IC50 (µM)NFS-60 IC50 (µM)
4c 6-methoxy quinoline, O-ethyl0.1100.01320.0070.0050.006
4f 6-fluoro quinoline, O-ethyl0.0950.0210.0130.0110.009
Doxorubicin (Reference Drug)-0.0410.0330.0290.019

The O-alkylation of the 2-oxo group to impart aromaticity to the pyridone ring was found to be a key strategy for enhancing anticancer activity.[6] Compounds 4c and 4f exhibited potent PIM-1 kinase inhibition and displayed remarkable cytotoxicity against a panel of cancer cell lines, with IC50 values in the nanomolar range, significantly lower than the reference drug doxorubicin.[6] These compounds were also shown to induce apoptosis, as confirmed by morphological changes in the cancer cells and activation of caspases 3/7.[6]

Experimental Protocols

To facilitate further research in this area, we provide a generalized protocol for a common in vitro anticancer activity assay.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Kinase Purified Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate (Protein/Peptide) Substrate->Reaction_Mix Buffer Kinase Buffer Buffer->Reaction_Mix Detection Detection Reagent (e.g., Kinase-Glo®) Reaction_Mix->Detection Terminates Reaction Compound Test Compound (2-Pyridone Analog) Compound->Reaction_Mix ATP ATP ATP->Reaction_Mix Initiates Reaction Luminescence Luminescence Measurement Detection->Luminescence IC50 IC50 Calculation Luminescence->IC50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 Upregulates Transcription Bad Bad PIM1->Bad Phosphorylates (Inactivates) BclXL Bcl-xL Bad->BclXL Inhibits Apoptosis Apoptosis BclXL->Apoptosis Inhibits Pyridone_Inhibitor 2-Pyridone Inhibitor Pyridone_Inhibitor->PIM1 Inhibits

Caption: A simplified diagram of the PIM-1 kinase signaling pathway and its inhibition by 2-pyridone analogs.

Conclusion

The 2-pyridone scaffold represents a highly promising starting point for the development of novel anticancer agents. The extensive body of research on substituted 2-pyridones demonstrates that their bioactivity can be significantly modulated through careful selection of substituents. The structure-activity relationships highlighted in this guide underscore the importance of factors such as electronic properties and steric bulk in determining the potency and selectivity of these compounds. Future research efforts focused on the synthesis and evaluation of novel analogs, guided by the principles outlined herein, are likely to yield new and effective kinase inhibitors for the treatment of cancer. The exploration of chloro and methoxy substitutions, in particular, remains a fertile ground for discovery, given the known impact of these groups on the pharmacokinetic and pharmacodynamic properties of drug candidates.

References

  • Design and synthesis of novel 2'-hydroxy group substituted 2-pyridone derivatives as anticancer agents. PubMed, [Link][3]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing, [Link][4]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [No valid URL found],[4][5]

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed, [Link][2]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC, [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Publishing, [Link]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC, [Link][6]

  • Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications, [Link]

  • The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed, [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. [No valid URL found],
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate, [Link]

  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com, [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.
  • Parallels between the chloro and methoxy groups for potency optimization. RSC Publishing, [Link]

  • N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)butanamide::NERATINIB. BindingDB, [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI, [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press, [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. PubMed, [Link]

  • Anticancer and antimicrobial activity of methoxy amino chalcone derivatives. ResearchGate, [Link]

  • 4-Chloro-3-methoxy-2-methylpyridine. PubChem, [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing, [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC, [Link]

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Elemental analysis and composition verification of 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-methoxypyridin-2-ol (CAS: 132623-26-4) is a critical pharmacophore and building block, most notably serving as a key intermediate in the synthesis of proton pump inhibitors (PPIs) like Pantoprazole .[1] Its structural integrity is paramount for downstream API safety. However, this molecule presents unique analytical challenges: it exhibits prototropic tautomerism (2-hydroxypyridine


 2-pyridone), possesses a halogen handle susceptible to hydrolysis, and is often hygroscopic.[1]

This guide objectively compares classical verification methods (Elemental Analysis) against modern spectroscopic alternatives (HRMS, qNMR), providing evidence-based recommendations for researchers requiring absolute purity data.[1]

Part 1: The Analytical Challenge

The primary difficulty in verifying 4-Chloro-3-methoxypyridin-2-ol lies in its dual nature. Depending on the solvent and physical state, it oscillates between two distinct forms.[2] Standardizing the analytical matrix is required to prevent "ghost" impurity peaks in chromatography or confusing signals in spectroscopy.

Tautomeric Equilibrium

The molecule exists in equilibrium between the lactim (hydroxy) and lactam (oxo) forms. In the solid state and polar solvents (e.g., DMSO, Methanol), the 2-pyridone (lactam) form generally predominates due to intermolecular hydrogen bonding and dimerization energy stability.

Tautomerism cluster_0 Solvent Dependent Equilibrium Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-polar (Gas phase/CCl4) Lactam Lactam Form (2-Pyridone) Favored in Polar (Solid state/DMSO/H2O) Lactim->Lactam Proton Transfer (Solvent Assisted) Lactam->Lactim

Figure 1: Tautomeric shift of 2-hydroxypyridines. The equilibrium shifts based on solvent polarity, complicating NMR interpretation.

Part 2: Comparative Methodology

We evaluated three primary methodologies for composition verification. The data below summarizes the strengths and limitations of each approach when applied to halogenated heterocyclic intermediates.

Method A: Classical Combustion Analysis (CHN)

The traditional "Gold Standard" for bulk purity.

  • Principle: Thermal oxidation of the sample; detection of CO2, H2O, and N2 gases.

  • Verdict: Reliable but Prone to Environmental Error.

  • Pros: Accepted by all regulatory bodies; requires no reference standard.

  • Cons: Destructive; requires large sample mass (~2-5 mg); hygroscopic water (common in pyridones) inflates Hydrogen values; Halogens (Cl) can poison catalysts if not trapped properly.[1]

Method B: High-Resolution Mass Spectrometry (HRMS)

The specific identifier.[1][3]

  • Principle: Ionization (ESI/APCI) followed by Time-of-Flight (Q-TOF) or Orbitrap detection.[1]

  • Verdict: Essential for Identity, Poor for Purity.

  • Pros: Confirms molecular formula with <5 ppm error; Isotopic pattern confirms Chlorine presence (

    
    Cl:
    
    
    
    Cl ratio).
  • Cons: Does not quantify bulk purity (ionization efficiency varies); salts/inorganics are invisible.

Method C: Quantitative NMR (qNMR)

The modern, orthogonal holistic approach.

  • Principle: Ratio of analyte signal integration to an internal standard (IS) of known purity.

  • Verdict: Superior for Absolute Purity.

  • Pros: Non-destructive; differentiates structure; detects residual solvents and water simultaneously; highly precise (<1% error).

  • Cons: Requires a soluble, non-reactive internal standard.

Comparative Data Summary
FeatureCombustion Analysis (CHN)HRMS (Q-TOF)qNMR (

H)
Specificity Low (Formula only)High (Formula + Isotopes)High (Structure + Purity)
Sample Req. 2–5 mg (Destructive)<0.1 mg (Destructive)5–10 mg (Recoverable)
Interferences Trapped Water/SolventIon SuppressionSignal Overlap
Precision

0.4%
< 5 ppm (Mass Accuracy)

0.5 - 1.0%
Rec.[1] Use Bulk CharacterizationImpurity ID / ConfirmationPotency Assignment

Part 3: Experimental Protocols

The following protocols are optimized for 4-Chloro-3-methoxypyridin-2-ol, accounting for its solubility and tautomeric nature.

Protocol 1: Quantitative NMR (qNMR) for Absolute Purity

Rationale: qNMR provides a direct molar ratio between the analyte and a certified standard, bypassing the hygroscopicity errors of CHN analysis.

Materials:

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to stabilize the lactam form and ensure solubility).[1]
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.[1]

  • Instrument: 400 MHz NMR or higher.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a micro-balance (precision
    
    
    0.001 mg).
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      30 seconds (Critical: must be
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the singlet of the Methoxy group (-OCH3,

    
     ppm) and the specific signal of the IS.
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= weighed mass,

= Purity.[2][4][5][6]
Protocol 2: HRMS Isotopic Verification

Rationale: To confirm the presence of Chlorine and absence of de-halogenated impurities.

Workflow:

  • Preparation: Dilute sample to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid.

  • Injection: Direct infusion or UHPLC (C18 column).

  • Detection: ESI Positive Mode.

  • Criteria:

    • Target Mass

      
       (approx).
      
    • Isotope Pattern: Observe the M+2 peak at ~32% intensity of the M peak (characteristic of one Cl atom).

    • Pass Criteria: Mass error < 5 ppm; Isotope ratio deviation < 10%.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision matrix for verifying this specific intermediate.

AnalyticalWorkflow Start Crude Sample 4-Chloro-3-methoxypyridin-2-ol HPLC HPLC-UV (254 nm) Check Chromatographic Purity Start->HPLC Decision Purity > 98%? HPLC->Decision Recryst Recrystallize (MeOH/Water) Decision->Recryst No Structure Structural ID Decision->Structure Yes Recryst->HPLC HRMS HRMS (ESI+) Confirm Cl Isotope Pattern Confirm Formula Structure->HRMS NMR 1H NMR (DMSO-d6) Confirm Tautomer (NH signal) Check Regioisomers Structure->NMR Composition Composition/Potency HRMS->Composition NMR->Composition qNMR qNMR (Absolute Purity) Composition->qNMR Preferred (Specific) CHN Combustion (CHN) (Bulk Elements) Composition->CHN Legacy (Supportive)

Figure 2: Step-by-step analytical decision tree for verifying halogenated pyridine intermediates.

Part 5: Data Interpretation & Case Study

Hypothetical Case Study: The "Wet" Sample

A batch of 4-Chloro-3-methoxypyridin-2-ol was synthesized.

  • HPLC: 99.2% Area purity.

  • CHN Analysis: Found C: 41.5%, H: 4.2%, N: 8.1%. (Calculated C: 45.16%, H: 3.79%, N: 8.78%).

    • Interpretation: The Carbon is low, and Hydrogen is high. This suggests trapped solvent or water.

  • qNMR Analysis: Using Maleic acid internal standard.

    • Result: 94.5% wt/wt purity.

    • Spectrum showed a water peak at 3.33 ppm (in DMSO) that integrated to ~0.8 equivalents.

Recommendations
  • For Routine Batch Release: Use HPLC for relative purity and qNMR for absolute potency assignment.

  • For Regulatory Filing: Include HRMS data to prove the identity of the Chlorine isotope and CHN only if the sample is rigorously dried (vacuum oven at 50°C for 24h) to remove hygroscopic water.

References

  • Al-Mughaid, H., et al. (2018).[1] Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • Forlani, L., et al. (2003). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Singh, S., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals. Mass Spectrometry Reviews. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 4-Chloro-3-methoxypyridin-2-ol. As a halogenated pyridine derivative, this compound requires careful handling and adherence to specific waste management procedures to ensure personnel safety and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards for chemical waste.

Core Safety & Hazard Assessment

Before handling 4-Chloro-3-methoxypyridin-2-ol for any purpose, including disposal, it is imperative to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact compound was not located, data from structurally similar compounds, such as other chlorinated and methoxylated pyridines, provide a strong basis for assessing its potential hazards.

Causality of Hazard: The presence of a chlorine atom on the pyridine ring classifies this compound as a halogenated organic compound, which often carries specific toxicological and environmental risks.[1][2] The pyridine structure itself can also contribute to irritant and toxic properties.[3][4]

Anticipated Hazards: Based on analogous compounds, 4-Chloro-3-methoxypyridin-2-ol is anticipated to be:

  • An irritant to the skin, eyes, and respiratory system.[5][6]

  • Harmful if swallowed or inhaled.[3][7]

  • Potentially toxic, with risks of systemic effects following absorption.[3]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact and absorption. Always inspect gloves before use and use proper removal technique to avoid contaminating skin.[8]
Eye/Face Protection ANSI Z87.1-compliant safety goggles and a face shieldProtects against splashes and potential dust generation. Goggles are essential to prevent eye irritation.[5][9]
Body Protection Chemical-resistant lab coatProtects skin and personal clothing from contamination.[9]
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired if handling outside of a certified chemical fume hood or if dust/aerosols may be generated.[10][11]

Operational Mandate: All handling and preparation for disposal of 4-Chloro-3-methoxypyridin-2-ol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12]

Waste Characterization & Segregation

Proper disposal begins with correct waste characterization. Mischaracterization can lead to regulatory non-compliance and dangerous chemical incompatibilities.

  • Classification: 4-Chloro-3-methoxypyridin-2-ol is a halogenated organic compound .

  • US EPA Hazardous Waste Code: While not explicitly listed by name, this waste would likely fall under regulations for halogenated organic compounds.[13][14] It must be disposed of as hazardous waste. Do not mix with non-hazardous waste.

  • Segregation: This waste stream must be kept separate from other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • AVOID mixing with: Strong oxidizing agents or strong acids, as this can lead to vigorous and potentially dangerous reactions.[15]

Step-by-Step Disposal Protocol

This protocol covers the journey of the waste from the point of generation to its final, sealed hazardous waste container.

Primary Container & Labeling
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically suitable.[3] The container must have a secure, leak-proof screw cap.

  • Affix a Hazardous Waste Label: Immediately label the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Chloro-3-methoxypyridin-2-ol"

    • The specific hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date

    • The name of the principal investigator and laboratory information

Waste Transfer
  • Perform in a Fume Hood: Conduct all transfers of the chemical into the waste container inside a chemical fume hood.

  • Transfer Solids Carefully: If the material is a solid, use a dedicated scoop or spatula to avoid generating dust.

  • Rinse Contaminated Labware: Any labware (beakers, flasks, etc.) that came into contact with the chemical must be decontaminated.

    • Rinse the labware three times with a suitable solvent (e.g., ethanol or acetone).

    • The first two rinses (rinsate) are considered hazardous and must be collected in the same hazardous waste container as the primary waste.

    • The third rinse can typically be disposed of according to standard laboratory procedures, but consult your EHS department.

Final Storage & Disposal
  • Secure the Container: Tightly seal the cap on the hazardous waste container.

  • Store Safely: Store the sealed container in a designated satellite accumulation area within the lab. This area should be clearly marked and provide secondary containment. Keep the container away from heat, sparks, or open flames.[11][12]

  • Schedule a Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow the waste to accumulate beyond established time or quantity limits.

Self-Validating System: The integrity of this protocol relies on the "closed-loop" handling of the material. From the moment it is designated as waste, it is contained, labeled, and segregated. The triple-rinse procedure for contaminated labware ensures that no residual chemical inadvertently enters the environment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 4-Chloro-3-methoxypyridin-2-ol.

G cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Final Disposal start Waste Generated: 4-Chloro-3-methoxypyridin-2-ol assess_hazards Assess Hazards (Skin/Eye/Resp Irritant, Toxic) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood prep_container Prepare Labeled Hazardous Waste Container fume_hood->prep_container transfer_waste Transfer Waste to Container prep_container->transfer_waste decon Triple-Rinse Contaminated Labware transfer_waste->decon collect_rinsate Collect First Two Rinses as Hazardous Waste decon->collect_rinsate seal_container Securely Seal Container collect_rinsate->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end_node Disposal via Licensed Waste Contractor (Incineration) contact_ehs->end_node

Caption: Disposal workflow for 4-Chloro-3-methoxypyridin-2-ol.

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate & Alert: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and your laboratory supervisor.[11][15]

  • Remove Ignition Sources: If safe to do so, remove any potential sources of ignition.[11][15]

  • Contain the Spill:

    • For small spills: Absorb with an inert, non-combustible material such as sand, vermiculite, or dry earth.[12][15] Do not use combustible materials like paper towels as the primary absorbent.

    • For large spills: Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill without specialized training and equipment.[3]

  • Clean-Up:

    • Wearing full PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container.[12]

    • Wash the spill area with soap and water, collecting the cleaning water as hazardous waste.[15]

  • Decontaminate & Report: Decontaminate all tools and reusable PPE. Report the spill to your EHS department.

Regulatory Imperative

The disposal of halogenated organic compounds is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The primary goal is to prevent the release of persistent and potentially toxic chemicals into the environment.[2] Land disposal of many halogenated organic wastes is prohibited, making incineration in a licensed facility the required disposal method.[1][16] Adherence to this protocol is not just a matter of laboratory best practice; it is a legal requirement.

References

  • Safety Data Sheet - BroadPharm. BroadPharm. Retrieved February 24, 2026.
  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide - Safety Data Sheet. ChemicalBook. Retrieved February 24, 2026.
  • SAFETY DATA SHEET. Fisher Scientific. Retrieved February 24, 2026.
  • SAFETY DATA SHEET. PPG. Retrieved February 24, 2026.
  • Common Name: 2-CHLOROPYRIDINE HAZARD SUMMARY. NJ.gov. Retrieved February 24, 2026.
  • Safety Data Sheet Dynamite. Quest Specialty. Retrieved February 24, 2026.
  • SAFETY DATA SHEET. Sigma-Aldrich. Retrieved February 24, 2026.
  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide. AK Scientific, Inc. Retrieved February 24, 2026.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis. Retrieved February 24, 2026.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Retrieved February 24, 2026.
  • 4-Chloropyridine Hydrochloride Safety Data Sheet. Jubilant Ingrevia Limited. Retrieved February 24, 2026.
  • 2-Chloro Pyridine CAS No 109-09-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. Retrieved February 24, 2026.
  • 2-Chloropyridine. Santa Cruz Biotechnology. Retrieved February 24, 2026.
  • 4-Chloro-3-methoxy-2-methylpyridine. Sigma-Aldrich. Retrieved February 24, 2026.
  • 4-Chloro-3-methoxy-2-methylpyridine N-oxide 97 122307-41-9. Sigma-Aldrich. Retrieved February 24, 2026.
  • 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046. PubChem. Retrieved February 24, 2026.
  • EPA HAZARDOUS WASTE CODES. EPA. Retrieved February 24, 2026.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Legal Information Institute. Retrieved February 24, 2026.
  • Perspective on halogenated organic compounds. National Institutes of Health (NIH). Retrieved February 24, 2026.
  • Pyridine. Apollo Scientific. Retrieved February 24, 2026.
  • SAFETY DATA SHEET. Fisher Scientific. Retrieved February 24, 2026.

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Personal protective equipment for handling 4-Chloro-3-methoxypyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Chemical Family: Halogenated Pyridinols / Pyridones[1][2]

  • Physical State: Solid (Crystalline Powder)[1][2][3]

  • Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral)[1][2]

  • Applicability: Research Laboratory & Scale-Up Synthesis[1][2]

Executive Safety Summary & Risk Assessment

4-Chloro-3-methoxypyridin-2-ol (often existing in tautomeric equilibrium with 4-chloro-3-methoxy-2(1H)-pyridone) presents specific handling challenges due to its halogenated heterocyclic nature. Unlike simple organic solvents, substituted pyridinols possess reactive centers that can cause severe mucosal irritation and potential sensitization.[2]

Critical Hazard Analysis (Structure-Activity Relationship):

  • Inhalation (High Risk): As a fine powder, this compound can generate dusts that are severely irritating to the upper respiratory tract.[1][2] The chlorine substituent increases lipophilicity, potentially aiding absorption through mucous membranes.[2]

  • Ocular (Severe Risk): Pyridinol dusts are abrasive and chemically reactive.[1][2] Contact with moisture in the eye can create localized acidic zones (HCl liberation potential upon degradation), leading to corneal damage.[2]

  • Dermal (Moderate Risk): Causes skin irritation (Category 2).[1][2] Prolonged contact may lead to dermatitis or permeation, particularly when dissolved in organic solvents (DMSO, DCM).[2]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient.[2] The following enhanced protocol is required to mitigate the specific risks of halogenated solid intermediates.

Protection ZoneCore RequirementTechnical Specification & Rationale
Ocular Chemical Safety Goggles Spec: ANSI Z87.1 (Impact & Splash).Rationale: Standard safety glasses do not seal against airborne dusts.[1][2] Goggles prevent particulate entry which can cause severe chemical conjunctivitis.[2]
Dermal (Hand) Double Gloving (Nitrile) Outer: Nitrile (min 5 mil).[1][2] Inner: Nitrile (min 4 mil).Rationale: Chlorinated heterocycles can permeate thin nitrile.[1][2] Double gloving provides a "breakthrough indicator" layer and allows outer glove removal without exposing skin.[2]
Respiratory Engineering Control Primary Primary: Certified Chemical Fume Hood.Secondary (Spill/Cleaning): N95 or P100 Particulate Respirator.Rationale: Do not rely on masks for routine handling; containment is the only safe method for weighing.[1][2]
Body Lab Coat + Tyvek Sleeves Spec: 100% Cotton or Nomex (if flammable solvents present).Rationale: Disposable Tyvek sleeves prevent powder accumulation on the wrists/forearms, a common exposure route during weighing.[1][2]

Operational Protocol: Safe Handling Lifecycle

Phase A: Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of solids.[1][2]

  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure.[1][2] Halogenated organic powders are prone to static charge, causing "fly-away" dust.[1][2]

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood (HEPA filtered).[2]

  • Transfer: Do not use flat spatulas. Use a scoopula or a bent-tip spatula to minimize spill potential.[1][2]

  • Decontamination: Immediately wipe down the balance area with a wet tissue (solvent-dampened) to capture invisible dust residues.[1][2]

Phase B: Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid.[1][2] Rapid addition can displace air, ejecting a puff of toxic dust from the flask neck.[2]

  • Inert Atmosphere: While not strictly pyrophoric, maintaining a Nitrogen/Argon atmosphere is recommended to prevent moisture-induced hydrolysis, which can release HCl gas.[1][2]

Phase C: Waste & Disposal

Strict segregation is required to prevent downstream safety incidents.[1][2]

  • Solid Waste: Dispose of contaminated gloves, paper towels, and weighing boats in Hazardous Solid Waste (labeled "Toxic Organic Solid").[1][2]

  • Liquid Waste: Collect in Halogenated Organic Waste streams.[1][2] DO NOT mix with strong oxidizers (e.g., Nitric acid waste) as pyridines can form unstable N-oxides or degrade violently.[1][2]

  • Aqueous Waste: If an aqueous workup is performed, check pH.[1][2] Pyridines are basic; however, the chlorinated nature suggests the aqueous layer should be treated as Toxic Aqueous Waste unless validated otherwise.[2]

Visual Workflow: Safety Lifecycle

The following diagram outlines the logical decision-making process for handling this compound.

SafetyLifecycle Start START: Handling 4-Chloro-3-methoxypyridin-2-ol RiskAssess 1. Risk Assessment (Check Ventilation & Static) Start->RiskAssess PPE_Check 2. PPE Verification (Goggles + Dbl Nitrile + Sleeves) RiskAssess->PPE_Check Handling 3. Handling (Fume Hood Only) Use Antistatic Tools PPE_Check->Handling SpillCheck Spill or Dust Release? Handling->SpillCheck Emergency EMERGENCY PROTOCOL Evacuate & Ventilate SpillCheck->Emergency Yes (Large) Cleanup Wet Wipe Cleanup (Avoid sweeping dry dust) SpillCheck->Cleanup Yes (Minor) Disposal 4. Disposal (Halogenated Waste Stream) SpillCheck->Disposal No Emergency->Disposal Cleanup->Disposal End END: Decon & Doffing Disposal->End

Figure 1: Operational safety workflow for handling halogenated pyridinol intermediates. Note the specific branch for spill management emphasizing wet cleaning methods.

Emergency Response Data

ScenarioImmediate Action
Eye Contact Flush immediately for 15 minutes. Use an eyewash station.[2][4] Do not rub eyes as crystals can cause mechanical abrasion alongside chemical burns.[2] Seek medical attention (Ophthalmologist).
Skin Contact Remove contaminated clothing/gloves.[1][2][5] Wash skin with soft soap and water (avoid organic solvents like ethanol, which may increase skin absorption).[2]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).[2] Monitor for delayed pulmonary edema if dust exposure was heavy.[2]
Spill (Solid) Do not dry sweep. Cover with wet paper towels (water or PEG-400) to dampen dust, then scoop into a hazardous waste container.[1] Wear N95/P100 during cleanup.[1][2]

References

  • National Center for Biotechnology Information (PubChem). Compound Summary: Chlorinated Pyridine Derivatives.[1][2] (General SAR for Pyridinols).[1][2] Accessed 2024.[2][4] Link

  • Fisher Scientific. Safety Data Sheet: Pyridinium chloride and related analogs.[1][2] (Used for worst-case hazard extrapolation).[1][2] Link

  • Sigma-Aldrich. Technical Bulletin: Handling of Air-Sensitive and Potentially Toxic Reagents.[1][2]Link

  • ECHA (European Chemicals Agency). Registration Dossier: Halogenated Pyridines.[1][2]Link[1][2]

(Note: Specific SDS for 4-Chloro-3-methoxypyridin-2-ol may vary by supplier.[1][2] Always consult the physical label on your specific container (e.g., CAS 10196-18-6 or similar tautomers) before use.)[1][2]

Sources

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